DHODH-IN-8
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-N-[4-(2-chlorophenyl)phenyl]-2-cyano-3-hydroxybut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2/c1-11(21)15(10-19)17(22)20-13-8-6-12(7-9-13)14-4-2-3-5-16(14)18/h2-9,21H,1H3,(H,20,22)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTUTTULCBOUPL-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NC1=CC=C(C=C1)C2=CC=CC=C2Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148126-03-7 | |
| Record name | (2Z)-N-{2'-chloro-[1,1'-biphenyl]-4-yl}-2-cyano-3-hydroxybut-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
DHODH-IN-8: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making DHODH a compelling target for therapeutic intervention in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders, as well as for antimalarial therapies.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its biological effect by directly inhibiting the enzymatic activity of DHODH. This enzyme, located in the inner mitochondrial membrane, catalyzes the fourth and only redox step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[3] By blocking this crucial step, this compound effectively depletes the cellular pool of pyrimidines, leading to a state of "pyrimidine starvation." This arrests the synthesis of DNA and RNA, thereby halting cell proliferation and inducing cell death in rapidly dividing cells that are highly dependent on this pathway.[5][6]
The primary mechanism of action of DHODH inhibitors, including this compound, involves the following key events:
-
Direct Enzyme Inhibition: this compound binds to the ubiquinone binding site of the DHODH enzyme, preventing its interaction with its natural substrate.[3]
-
Depletion of Pyrimidine Nucleotides: Inhibition of DHODH leads to a rapid decrease in the intracellular concentrations of uridine and cytidine nucleotides (UTP and CTP).[1][5]
-
Cell Cycle Arrest: The lack of essential building blocks for DNA replication causes cells to arrest in the S-phase of the cell cycle.
-
Induction of Apoptosis and Differentiation: In cancer cells, prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) and, in some cases, induce cellular differentiation.[2][7]
Quantitative Data
The inhibitory potency of this compound has been quantified against both human and Plasmodium falciparum DHODH, highlighting its potential as both an anti-cancer/immunosuppressive agent and an antimalarial drug.
| Target Enzyme | Parameter | Value | Reference |
| Human DHODH | IC50 | 0.13 µM | [1][2] |
| Human DHODH | Ki | 0.016 µM | [1][2] |
| Plasmodium falciparum DHODH | IC50 | 47.4 µM | [1][2] |
| Plasmodium falciparum DHODH | Ki | 5.6 µM | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of DHODH inhibition by this compound.
Caption: Experimental workflow for DHODH enzymatic assay.
Experimental Protocols
The following protocols are based on the methodologies described in the literature for the characterization of DHODH inhibitors and are adapted from the likely original publication for this compound.
Protocol 1: DHODH Enzymatic Activity Assay (IC50 Determination)
This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as a terminal electron acceptor. The decrease in absorbance at 600 nm is proportional to the rate of dihydroorotate oxidation.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (Decylubiquinone)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% (v/v) Triton X-100
-
This compound
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHO in DMSO.
-
Prepare a 2.5 mM stock solution of DCIP in Assay Buffer.
-
Prepare a 10 mM stock solution of Coenzyme Q10 in DMSO.
-
Dilute recombinant human DHODH in Assay Buffer to a working concentration (e.g., 5-10 nM).
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 2 µL of the appropriate this compound dilution or DMSO (for control wells).
-
Add 178 µL of the diluted DHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and Coenzyme Q10 in Assay Buffer to achieve final concentrations of 200 µM, 120 µM, and 50 µM, respectively, in a final volume of 200 µL.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm at 30-second intervals for 10-15 minutes using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Constant (Ki)
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Km) of the substrate.
Equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate (dihydroorotate) used in the IC50 assay.
-
Km is the Michaelis-Menten constant for dihydroorotate.
The Km for dihydroorotate must be determined experimentally by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
In Vivo Efficacy
As of the latest available literature, specific in vivo efficacy and pharmacokinetic data for this compound have not been published. However, based on preclinical studies with other potent DHODH inhibitors such as brequinar, it is anticipated that this compound would exhibit anti-proliferative effects in animal models of cancer and could be effective in models of autoimmune disease or malaria.[2][5][6] In vivo studies with other DHODH inhibitors have demonstrated tumor growth inhibition and prolonged survival in xenograft and transgenic mouse models.[2]
Conclusion
This compound is a potent and well-characterized inhibitor of human and Plasmodium falciparum DHODH. Its mechanism of action is centered on the disruption of the de novo pyrimidine biosynthesis pathway, leading to the depletion of essential nucleotides for cell proliferation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or other inhibitors of this critical metabolic pathway. While in vitro activity is well-documented, further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Function of DHODH-IN-8: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHODH-IN-8 is a potent, small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound effectively disrupts the synthesis of essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly proliferating cells. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, serving as a resource for researchers in oncology, immunology, and infectious diseases.
Introduction to this compound
This compound, also referred to as compound 27 in some literature, is a selective inhibitor of both human and Plasmodium falciparum dihydroorotate dehydrogenase (DHODH). The DHODH enzyme catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines, the conversion of dihydroorotate to orotate. This pathway is fundamental for the proliferation of highly metabolic cells, including cancer cells, activated lymphocytes, and certain pathogens, making DHODH an attractive therapeutic target. This compound's ability to inhibit this crucial enzyme underscores its potential as a lead compound for the development of anticancer, immunosuppressive, and antimalarial agents.
Mechanism of Action
The primary function of this compound is the direct inhibition of the enzymatic activity of DHODH. This inhibition leads to the depletion of the intracellular pyrimidine pool, which has several downstream consequences for the cell:
-
Inhibition of DNA and RNA Synthesis: A scarcity of pyrimidine nucleotides hinders the synthesis of DNA and RNA, which is essential for cell division and protein production.
-
Cell Cycle Arrest: The lack of necessary building blocks for DNA replication leads to an arrest of the cell cycle, primarily at the S-phase.[1][2]
-
Induction of Apoptosis: Prolonged pyrimidine starvation triggers programmed cell death (apoptosis) through various signaling pathways.[3][4]
-
Modulation of Key Signaling Pathways: DHODH inhibition has been shown to impact critical cancer-related signaling pathways, including the downregulation of the oncogene MYC and the upregulation of tumor suppressor proteins p53 and p21.[1][5][6]
-
Activation of the Innate Immune System: Recent studies have revealed that DHODH inhibition can lead to the activation of the cGAS-STING pathway, enhancing the anti-tumor immune response.[3][7]
Quantitative Data
The inhibitory potency and cellular effects of this compound and other representative DHODH inhibitors are summarized in the following tables.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Ki (μM) |
| Human DHODH | 0.13 | 0.016 |
| Plasmodium falciparum DHODH | 47.4 | 5.6 |
Table 2: In Vitro Cellular Activity of Representative DHODH Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result |
| Brequinar | Neuroblastoma (SK-N-BE(2)C) | Cell Viability | IC50 | Low nM range[8] |
| Leflunomide | Esophageal Squamous Cell Carcinoma (KYSE510) | Cell Viability (CCK-8) | IC50 | 108.2 µM[9] |
| Meds433 | Chronic Myeloid Leukemia (K562) | Apoptosis (Annexin V/PI) | % Apoptotic Cells | Significant increase at 100 nM[5] |
| Leflunomide | Melanoma (A375) | Apoptosis (Flow Cytometry) | % Apoptotic Cells | Increased with drug treatment[3] |
| Brequinar | High-Grade B-cell Lymphoma | Cell Cycle Analysis | % Cells in G1/S Phase | G1/S phase blockade[9] |
Table 3: In Vivo Efficacy of the DHODH Inhibitor Brequinar in a Neuroblastoma Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition |
| Nude Mice | Neuroblastoma (SK-N-BE(2)C) | Brequinar (i.p.) | 10 mg/kg, daily | Dramatic suppression of tumor growth[8][10] |
| Nude Mice | Head and Neck Squamous Cell Carcinoma | Brequinar (i.p.) | 50 mg/kg/day for 5 days | Total inhibition of tumor growth for 17 days in one cell line[11] |
Signaling Pathways and Visualizations
DHODH inhibition initiates a cascade of cellular events, impacting several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Core Mechanism of this compound Action
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Downstream Cellular Consequences of DHODH Inhibition
Caption: DHODH inhibition impacts key cancer signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DHODH inhibitors.
DHODH Enzymatic Assay (DCIP-Based)
This spectrophotometric assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
This compound and other test compounds
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare stock solutions of DHO, DCIP, and CoQ10 in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume.[12]
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[12]
-
Calculate the initial reaction velocity for each concentration and determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
Cell Viability Assay (CCK-8 or MTT)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., neuroblastoma, melanoma)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours (CCK-8) or 4 hours (MTT).
-
If using MTT, add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Xenograft Tumor Model (Neuroblastoma)
This protocol outlines the evaluation of a DHODH inhibitor's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Neuroblastoma cell line (e.g., SK-N-BE(2)C)
-
Matrigel
-
DHODH inhibitor (e.g., Brequinar)
-
Vehicle for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length × width²) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[7]
-
Administer the DHODH inhibitor (e.g., Brequinar at 10-20 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily for 5 days on, 2 days off).[7]
-
Measure tumor volumes with calipers two to three times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Synthesis of this compound (Representative Scheme)
This compound belongs to the 4-thiazolidinone class of compounds. The synthesis of such derivatives generally involves a multi-step process. A representative synthetic scheme is provided below.
Caption: General synthesis route for 4-thiazolidinone derivatives.[13]
General Procedure:
-
Formation of Ketene-N,S-acetal Salt: Aryl isothiocyanates are reacted with active methylene compounds in the presence of a base like potassium hydroxide in a solvent such as dimethylformamide (DMF).
-
Cyclization: The resulting ketene-N,S-acetal salt is then reacted with an appropriate cyclizing agent, such as 2-chloroacetyl chloride, to form the 4-thiazolidinone ring structure.[13]
Note: The specific reagents and reaction conditions for the synthesis of this compound would be detailed in the primary literature describing its discovery.
Conclusion
This compound is a potent and selective inhibitor of dihydroorotate dehydrogenase with significant potential for therapeutic development. Its mechanism of action, centered on the disruption of de novo pyrimidine synthesis, leads to a cascade of anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, its ability to modulate key oncogenic and tumor suppressor pathways, as well as to stimulate an anti-tumor immune response, highlights the multifaceted therapeutic opportunities of targeting DHODH. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the utility of this compound and other DHODH inhibitors in various disease contexts.
References
- 1. Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells | Haematologica [haematologica.org]
- 5. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Dihydroorotate Dehydrogenase in Apoptosis Induction in Response to Inhibition of the Mitochondrial Respiratory Chain Complex III - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of DHODH is synergistic with BCL2 blockade in HGBCL with concurrent MYC and BCL2 rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of brequinar sodium (Dup-785) against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. haematologica.org [haematologica.org]
- 13. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
DHODH-IN-8: A Technical Guide to a Potent Inhibitor of Dihydroorotate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the proliferation of rapidly dividing cells, making DHODH a compelling target for the development of therapeutics against cancer, autoimmune disorders, and parasitic infections. This compound exhibits inhibitory activity against both human and Plasmodium falciparum DHODH, highlighting its potential as a broad-spectrum therapeutic agent. This technical guide provides an in-depth overview of this compound, including its target enzyme, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on key cellular signaling pathways.
Core Target and Mechanism of Action
This compound targets dihydroorotate dehydrogenase (DHODH) , a flavin-dependent mitochondrial enzyme. DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation and inducing cell death in organisms and cell types highly dependent on this pathway, such as the malaria parasite Plasmodium falciparum and rapidly dividing cancer cells.[1][2]
The inhibitory action of this compound is directed at the ubiquinone binding site of the enzyme, preventing the regeneration of the FMN cofactor and thus halting the catalytic cycle.[3]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against both human (hDHODH) and Plasmodium falciparum (PfDHODH) has been quantitatively determined. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) values are summarized in the table below.
| Target Enzyme | IC50 (μM) | Ki (μM) |
| Human DHODH (hDHODH) | 0.13[1] | 0.016[1] |
| Plasmodium falciparum DHODH (PfDHODH) | 47.4[1] | 5.6[1] |
Experimental Protocols
DHODH Enzyme Inhibition Assay
The following protocol outlines the spectrophotometric assay used to determine the inhibitory activity of this compound against hDHODH and PfDHODH. This method is based on monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.
Materials:
-
Recombinant human DHODH (hDHODH) or Plasmodium falciparum DHODH (PfDHODH)
-
L-dihydroorotate (DHO)
-
Decylubiquinone (coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
HEPES buffer (pH 8.0)
-
NaCl
-
Glycerol
-
Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare the assay buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
In a 384-well plate, add the following components to a final volume of 50 μL:
-
Assay buffer
-
Varying concentrations of this compound (or DMSO for control)
-
175 μM L-dihydroorotate
-
18 μM decylubiquinone
-
95 μM 2,6-dichloroindophenol
-
-
Initiate the reaction by adding the DHODH enzyme (final concentrations: 7 nM for hDHODH, 12.5 nM for PfDHODH).
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the absorbance at 600 nm using a spectrophotometer.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.
Plasmodium falciparum Growth Inhibition Assay
This assay measures the ability of this compound to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (type O+)
-
Complete culture medium (e.g., RPMI 1640 with supplements)
-
This compound (or other test compounds)
-
96-well microplates
-
DNA-intercalating dye (e.g., DAPI)
-
Fluorescence plate reader
Procedure:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to each well.
-
Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the red blood cells and stain the parasite DNA with a fluorescent dye like DAPI.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent growth inhibition for each compound concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Signaling Pathways Modulated by DHODH Inhibition
Inhibition of DHODH, and the subsequent depletion of pyrimidines, has been shown to impact several critical cellular signaling pathways, particularly in cancer cells. While specific studies on this compound's effects on these pathways are limited, the known consequences of targeting DHODH provide a strong basis for its potential mechanisms of action beyond simple nucleotide deprivation.
The De Novo Pyrimidine Biosynthesis Pathway
The primary pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. This compound directly inhibits the conversion of dihydroorotate to orotate, leading to a bottleneck in the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.
Impact on c-Myc and p21 Signaling
DHODH inhibition has been linked to the downregulation of the oncoprotein c-Myc and the upregulation of the cell cycle inhibitor p21. c-Myc is a transcription factor that drives cell proliferation and is often overexpressed in cancer. The depletion of pyrimidines resulting from DHODH inhibition can lead to a decrease in c-Myc expression, which in turn relieves the transcriptional repression of p21, leading to cell cycle arrest.
Modulation of the HIF-1α Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that enables cells to adapt to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. DHODH, being a mitochondrial enzyme linked to the electron transport chain, can influence cellular redox status. Inhibition of DHODH can lead to the production of reactive oxygen species (ROS), which can stabilize HIF-1α, promoting a pro-survival response in cancer cells under certain conditions. However, the precise role of DHODH inhibition on HIF-1α signaling can be context-dependent.
Activation of the STING Pathway
Recent studies have shown that inhibition of DHODH can lead to the activation of the Stimulator of Interferon Genes (STING) pathway. This is thought to occur through the accumulation of cytosolic mitochondrial DNA (mtDNA) due to mitochondrial stress induced by DHODH inhibition. Activation of the cGAS-STING pathway can trigger an innate immune response, including the production of type I interferons, which can enhance anti-tumor immunity.
Conclusion
This compound is a valuable research tool for studying the biological roles of DHODH and the consequences of pyrimidine biosynthesis inhibition. Its potent activity against both human and P. falciparum DHODH makes it a significant lead compound in the development of novel therapeutics for a range of diseases. The detailed experimental protocols and an understanding of its impact on key signaling pathways provided in this guide will aid researchers in further exploring the therapeutic potential of this compound and other DHODH inhibitors. Further investigation into the specific effects of this compound on the c-Myc, HIF-1, and STING pathways is warranted to fully elucidate its mechanism of action and to identify potential combination therapies.
References
DHODH-IN-8 and Pyrimidine Synthesis: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of DHODH-IN-8, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), and its impact on pyrimidine synthesis. Dihydroorotate dehydrogenase is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This document details the mechanism of action of this compound, presents its inhibitory activity, and outlines its effects on cellular processes. Furthermore, this guide provides detailed experimental protocols for key assays and visualizes essential pathways and workflows to support researchers and drug development professionals in the field.
Introduction to Pyrimidine Synthesis and DHODH
Pyrimidine nucleotides, including uridine, cytidine, and thymidine, are essential building blocks for DNA and RNA synthesis, as well as for the biosynthesis of phospholipids, glycoproteins, and other vital cellular components.[1] Cells can produce pyrimidines through two main pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway synthesizes pyrimidine bases from simple precursors such as glutamine, aspartate, and bicarbonate.[2] This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.[3]
Dihydroorotate dehydrogenase (DHODH) is the fourth and only redox enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine monophosphate (UMP).[1][3] Inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn results in the cessation of DNA and RNA synthesis and ultimately inhibits cell proliferation and induces cell death.[1][5] This dependency of rapidly dividing cells on the de novo pyrimidine synthesis pathway makes DHODH a compelling target for therapeutic drug development.[3][6]
This compound: A Potent DHODH Inhibitor
This compound is a small molecule inhibitor that has demonstrated potent activity against both human and Plasmodium falciparum DHODH.[7][8] Its inhibitory action blocks the synthesis of pyrimidines, leading to various cellular consequences that are of therapeutic interest.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC50) and its inhibitor constant (Ki). These values quantify the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity and the binding affinity of the inhibitor to the enzyme, respectively.
| Target Enzyme | IC50 (μM) | Ki (μM) | Reference |
| Human DHODH | 0.13 | 0.016 | [7][8] |
| Plasmodium falciparum DHODH | 47.4 | 5.6 | [7][8] |
Cellular Consequences of DHODH Inhibition by this compound
The inhibition of DHODH by this compound triggers a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool. These effects include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.
Cell Cycle Arrest
A primary consequence of pyrimidine depletion is the arrest of the cell cycle, predominantly in the S-phase.[2][9] This is a direct result of an insufficient supply of pyrimidine nucleotides, which are essential for DNA replication. The cell's inability to synthesize new DNA prevents it from progressing through the S-phase and into mitosis.
Induction of Apoptosis
Prolonged pyrimidine starvation can induce programmed cell death, or apoptosis. The depletion of essential building blocks for nucleic acid synthesis leads to cellular stress, which can activate intrinsic apoptotic pathways.[10] This is often characterized by the cleavage of PARP and the activation of caspases.[10]
Modulation of Signaling Pathways
DHODH inhibition has been shown to impact critical signaling pathways that regulate cell growth, proliferation, and survival.
-
p53 Signaling: Inhibition of DHODH can lead to the activation and stabilization of the tumor suppressor protein p53.[6][8] p53 activation can, in turn, contribute to cell cycle arrest and apoptosis.
-
MYC Signaling: The oncoprotein MYC is a key regulator of cell growth and metabolism, and its activity is often linked to increased nucleotide synthesis. Inhibition of DHODH has been shown to downregulate MYC expression, contributing to the anti-proliferative effects of these inhibitors.[1][5][11]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of DHODH inhibitors like this compound.
DHODH Enzyme Activity Assay (DCIP-based)
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO)
-
DCIP stock solution (e.g., 2.5 mM in Assay Buffer)
-
Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)
-
This compound or other test compounds
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Add 178 µL of the diluted hDHODH enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[6]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[4][12][13][14]
Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins, such as DHODH, p53, or MYC.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DHODH, anti-p53, anti-MYC, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[15][16]
Analysis of Intracellular Pyrimidine Pools by HPLC
High-performance liquid chromatography (HPLC) can be used to separate and quantify the levels of intracellular pyrimidine nucleotides.
Materials:
-
Treated and untreated cell pellets
-
Extraction buffer (e.g., cold 0.4 M perchloric acid)
-
Neutralization buffer (e.g., 2 M K2CO3)
-
HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)
-
Mobile phases appropriate for the chosen column and separation method
-
UV detector
-
Standards for pyrimidine nucleotides (UMP, UDP, UTP, CTP, etc.)
Procedure:
-
Harvest and wash the cell pellets with ice-cold PBS.
-
Extract the nucleotides by adding the cold extraction buffer and incubating on ice.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Neutralize the supernatant with the neutralization buffer.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant before injecting it into the HPLC system.
-
Separate the nucleotides using a pre-established gradient elution program.
-
Detect the nucleotides by UV absorbance at an appropriate wavelength (e.g., 254 nm or 270 nm).
-
Quantify the nucleotide levels by comparing the peak areas to those of the known standards.[16][17][18][19]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental workflows.
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Logical relationships between DHODH inhibition and its cellular outcomes.
Conclusion
This compound is a potent and valuable research tool for studying the role of de novo pyrimidine synthesis in various biological processes. Its ability to effectively inhibit DHODH and deplete cellular pyrimidine pools provides a powerful means to investigate the downstream consequences on cell proliferation, survival, and signaling. The experimental protocols and conceptual diagrams provided in this guide are intended to facilitate further research into this compound and the broader field of pyrimidine metabolism as a therapeutic target. As our understanding of the intricate roles of metabolic pathways in disease continues to grow, targeted inhibitors like this compound will undoubtedly play a crucial role in the development of novel therapeutic strategies.
References
- 1. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 4. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. measurement-of-tissue-purine-pyrimidine-and-other-nucleotides-by-radial-compression-high-performance-liquid-chromatography - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Analysis of Nucleotides [protocols.io]
The Central Role of Dihydroorotate Dehydrogenase (DHODH) in Cellular Proliferation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroorotate Dehydrogenase (DHODH) is a pivotal enzyme in cellular metabolism, uniquely linking pyrimidine biosynthesis to mitochondrial respiration. As the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, DHODH is indispensable for the production of nucleotides required for DNA and RNA synthesis. This dependency is particularly acute in rapidly dividing cells, such as cancer cells, making DHODH a compelling therapeutic target. This guide provides an in-depth examination of DHODH's function, its impact on cell cycle regulation, and its validation as a target for anti-proliferative therapies. It includes quantitative data on inhibitor efficacy, detailed experimental protocols for studying DHODH, and visualizations of key pathways and workflows.
Core Mechanism: DHODH in Pyrimidine Biosynthesis and Mitochondrial Respiration
DHODH is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate.[1] This is an essential step in the de novo synthesis of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides.[2][3] Unlike other enzymes in this pathway which are cytosolic, DHODH is located on the inner mitochondrial membrane.[4][5]
This unique localization couples pyrimidine synthesis directly to the mitochondrial electron transport chain (ETC). DHODH transfers electrons from dihydroorotate to the ubiquinone (Coenzyme Q) pool, which then delivers them to Complex III of the ETC.[1][6] This process makes cellular proliferation, which relies on a steady supply of pyrimidines, intrinsically linked to mitochondrial bioenergetics.[4] Rapidly proliferating cells are particularly dependent on this de novo pathway to meet their high demand for nucleotides.[7][8]
Impact of DHODH on Cell Cycle Progression and Proliferation
The central role of DHODH in nucleotide synthesis directly influences cell cycle progression. By providing the necessary building blocks for DNA replication, DHODH activity is critical for cells to transition through the S-phase of the cell cycle.
Inhibition of DHODH leads to a rapid depletion of the intracellular pyrimidine pool.[7][8] This nucleotide starvation triggers a cascade of events that halts cell proliferation:
-
S-Phase Arrest: The lack of pyrimidines, particularly deoxythymidine triphosphate (dTTP) and deoxycytidine triphosphate (dCTP), stalls DNA replication, causing cells to accumulate in the S-phase.[7][9][10]
-
Modulation of Cell Cycle Regulators: DHODH inhibition has been shown to impact key signaling proteins. This includes the downregulation of the proto-oncogene c-Myc and the upregulation of the cyclin-dependent kinase inhibitor p21, both of which contribute to cell cycle arrest.[9][11]
-
Induction of Differentiation or Apoptosis: In some cellular contexts, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML), prolonged DHODH inhibition can induce cellular differentiation or apoptosis.[2][7][12]
In some cancers, such as esophageal squamous cell carcinoma, DHODH has been found to have functions beyond its catalytic role, directly binding to and stabilizing β-catenin, thereby promoting its nuclear accumulation and activating pro-proliferative downstream signaling.[12][13]
Quantitative Analysis of DHODH Inhibitor Efficacy
The potency of DHODH inhibitors varies across different chemical scaffolds and cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating the anti-proliferative effects of these compounds.
Table 1: IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 Value | Reference |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 µM | [12] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 µM | [12] | |
| SW620 | Colorectal Cancer | 173.9 µM | [12] | |
| Brequinar | HL-60 | Acute Promyelocytic Leukemia | 4.5 nM | [14] |
| A771726 | HL-60 | Acute Promyelocytic Leukemia | 411 nM | [14] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | 4.4 nM | [14] |
| Emvododstat | K562 | Chronic Myeloid Leukemia | 10.3 nM | [15] |
| HL-60 | Acute Promyelocytic Leukemia | 15.2 nM | [15] | |
| MOLM-13 | Acute Myeloid Leukemia | 6.8 nM | [15] |
Table 2: Effect of DHODH Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| A375 (Melanoma) | Control (DMSO) | 55.1 | 29.8 | 15.1 | [10] |
| Leflunomide (100 µM, 72h) | 35.2 | 52.3 | 12.5 | [10] | |
| MV3 (Melanoma) | Control (DMSO) | 58.7 | 26.5 | 14.8 | [10] |
| Leflunomide (100 µM, 72h) | 40.1 | 48.9 | 11.0 | [10] | |
| HeLa | Control (siRNA) | Not specified | Not specified | ~5% | [5][16] |
| DHODH (siRNA, 72h) | Not specified | Not specified | ~11% | [5][16] | |
| CML CD34+ | Control | Not specified | Not specified | Not specified | [17] |
| Meds433 | Not specified | Not specified | Significant Arrest | [17] |
Experimental Protocols for Assessing DHODH Function
DHODH Enzymatic Activity Assay (Spectrophotometric)
This assay measures DHODH activity by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.[18][19]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO) stock solution (10 mM in DMSO)
-
Coenzyme Q10 (CoQ10) stock solution (10 mM in DMSO)
-
DCIP stock solution (2.5 mM in Assay Buffer)
-
Test inhibitor and DMSO (vehicle control)
-
96-well microplate and spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO to the appropriate wells.
-
Add 178 µL of recombinant hDHODH diluted in Assay Buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer to achieve final concentrations of 200 µM DHO, 120 µM DCIP, and 50 µM CoQ10 in the 200 µL final reaction volume.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately begin monitoring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial velocity (rate of absorbance decrease) for each well.
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT-Based)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[20] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Cells of interest and appropriate culture medium
-
96-well cell culture plates
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test inhibitor and incubate for the desired duration (e.g., 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and quantify the DNA content in a cell population, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Treated and control cells (approx. 1 x 10^6 cells per sample)
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS
-
Flow cytometer
Procedure:
-
Harvest cells by centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.
-
Wash the cell pellet once with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, using a linear scale for PI fluorescence.
-
Gate on single cells to exclude doublets and use cell cycle analysis software to model the G0/G1, S, and G2/M populations from the DNA content histogram.
Conclusion
Dihydroorotate dehydrogenase stands at a critical metabolic nexus, fundamentally connecting the synthesis of essential nucleic acid precursors with mitochondrial energy production. Its rate-limiting role in de novo pyrimidine synthesis makes it a gatekeeper for DNA replication and, consequently, cell proliferation. The heightened reliance of cancer cells on this pathway provides a clear therapeutic window, positioning DHODH as a high-value target for the development of novel anti-cancer agents. Understanding the intricate mechanisms of DHODH action and possessing robust methodologies to interrogate its function are essential for advancing research and drug development efforts in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the role of dihydroorotate dehydrogenase as a therapeutic target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.2. MTT Cell Viability and BrdU Cell Proliferation Assay [bio-protocol.org]
DHODH-IN-8 for Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroorotate dehydrogenase (DHODH) has emerged as a compelling therapeutic target in oncology. As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition preferentially targets rapidly proliferating cancer cells, which have a high demand for nucleotides. This guide provides a technical overview of DHODH-IN-8, a potent inhibitor of human DHODH, and its potential applications in cancer research. Due to the limited availability of specific research data on this compound in oncology, this document will also draw upon data from other well-characterized DHODH inhibitors, such as brequinar, to illustrate the broader principles and experimental approaches for targeting this pathway in cancer.
Introduction to DHODH as a Cancer Target
Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[1] This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis. While most normal cells can utilize the pyrimidine salvage pathway, many cancer cells exhibit a heightened dependence on the de novo pathway to support their rapid proliferation and growth.[1] This metabolic vulnerability provides a therapeutic window for DHODH inhibitors. Inhibition of DHODH leads to pyrimidine depletion, resulting in cell cycle arrest, apoptosis, and differentiation in various cancer models.[2][3]
This compound: A Specific Inhibitor Profile
This compound is a small molecule inhibitor of human DHODH. While its application in cancer research is still emerging, its biochemical potency has been established.
Biochemical Activity
Quantitative data for this compound and other relevant DHODH inhibitors are summarized below.
| Compound | Target | IC50 (μM) | Ki (μM) | Reference |
| This compound | Human DHODH | 0.13 | 0.016 | [4] |
| This compound | Plasmodium falciparum DHODH | 47.4 | 5.6 | [4] |
| Brequinar | Human DHODH | Not specified | Not specified | [5] |
| Leflunomide | Human DHODH | Not specified | Not specified | [3] |
| Teriflunomide | Human DHODH | Not specified | Not specified | [6] |
Mechanism of Action of DHODH Inhibitors in Cancer
The primary anti-cancer mechanism of DHODH inhibitors stems from the depletion of the pyrimidine pool, which in turn affects multiple cellular processes.
Signaling Pathways Affected by DHODH Inhibition
Inhibition of DHODH triggers a cascade of events within cancer cells, primarily due to nucleotide starvation. This leads to the inhibition of DNA and RNA synthesis, causing cell cycle arrest, particularly at the S-phase, and ultimately apoptosis.[7] Furthermore, in certain cancer types like acute myeloid leukemia (AML), DHODH inhibition has been shown to induce cellular differentiation.[2]
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of DHODH-IN-8 in Autoimmune Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of immunomodulatory therapeutics, the inhibition of dihydroorotate dehydrogenase (DHODH) has emerged as a promising strategy for the treatment of autoimmune diseases. This mitochondrial enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes that drive autoimmune pathology.[1][2][3] By impeding this pathway, DHODH inhibitors can effectively suppress the aberrant immune responses characteristic of these conditions.[1][4] DHODH-IN-8 is a potent inhibitor of human DHODH, and this document provides a comprehensive technical guide on its role and investigation in preclinical models of autoimmune disease.
Core Mechanism of Action: Targeting Lymphocyte Proliferation
DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][5] This pathway is crucial for the synthesis of DNA and RNA, which are in high demand during the clonal expansion of T and B lymphocytes upon activation.[1][3] By inhibiting DHODH, this compound curtails the supply of pyrimidines, thereby arresting the proliferation of these key immune cells and dampening the inflammatory cascade.[1] This targeted approach offers a potential therapeutic window, selectively affecting hyperproliferating immune cells while sparing quiescent cells that can rely on the pyrimidine salvage pathway.
A diagram illustrating the central role of DHODH in pyrimidine synthesis and its inhibition by this compound is presented below.
Caption: Inhibition of DHODH by this compound blocks pyrimidine synthesis.
Quantitative Data on this compound
This compound has demonstrated potent inhibition of human DHODH in biochemical assays. The following table summarizes the key inhibitory constants for this compound.
| Parameter | Species | Value | Reference |
| IC50 | Human | 0.13 µM | [6][7][8][9] |
| Plasmodium falciparum | 47.4 µM | [6][7][8][9] | |
| Ki | Human | 0.016 µM | [6][7][8] |
| Plasmodium falciparum | 5.6 µM | [6][7][8] |
The significant selectivity for the human enzyme over the plasmodial counterpart underscores its potential for targeted therapy in human diseases.
Preclinical Efficacy in Autoimmune Disease Models
While specific in vivo efficacy data for this compound in autoimmune models is emerging, the broader class of DHODH inhibitors has shown significant promise in various preclinical settings. This section outlines the anticipated experimental models and the expected outcomes based on the mechanism of action.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis.[10][11] Disease is induced by immunization with type II collagen, leading to an autoimmune response targeting the joints.
Expected Therapeutic Effects of this compound in CIA:
-
Reduction in clinical arthritis scores (paw swelling, erythema).
-
Preservation of joint architecture, as assessed by histology and radiology.
-
Decreased infiltration of inflammatory cells into the synovium.
-
Reduction in circulating levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17).
-
Lower titers of anti-collagen antibodies.
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is the most commonly used animal model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Expected Therapeutic Effects of this compound in EAE:
-
Delayed onset and reduced severity of clinical signs of paralysis.
-
Diminished infiltration of lymphocytes into the brain and spinal cord.
-
Reduced demyelination and axonal damage.
-
Suppression of pro-inflammatory cytokine production in the CNS.
Systemic Lupus Erythematosus (SLE) Mouse Models
Spontaneous mouse models such as MRL/lpr and NZBWF1 mice develop a systemic autoimmune disease that recapitulates many features of human SLE, including autoantibody production and glomerulonephritis.[12]
Expected Therapeutic Effects of this compound in SLE Models:
-
Reduction in proteinuria and improved kidney function.[12]
-
Decreased splenomegaly and lymphadenopathy.[12]
-
Lower levels of circulating autoantibodies, such as anti-dsDNA antibodies.
-
Reduced immune complex deposition in the kidneys.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are representative protocols for key experiments in the evaluation of this compound.
In Vitro DHODH Inhibition Assay
Objective: To determine the in vitro potency of this compound against purified human DHODH.
Materials:
-
Recombinant human DHODH enzyme.
-
Dihydroorotate (DHO) as the substrate.
-
2,6-dichloroindophenol (DCIP) as an electron acceptor.
-
Coenzyme Q10 (ubiquinone).
-
Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100).
-
This compound dissolved in DMSO.
-
96-well microplate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DCIP, and coenzyme Q10.
-
Add varying concentrations of this compound to the wells of a 96-well plate.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the substrate, DHO.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of activated T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or purified CD4+ T-cells.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies.
-
This compound dissolved in DMSO.
-
Proliferation assay reagent (e.g., [3H]-thymidine, CFSE, or WST-1).
-
96-well cell culture plates.
Procedure:
-
Seed PBMCs or purified T-cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound.
-
Stimulate the cells with a mitogen or anti-CD3/CD28 antibodies.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Assess cell proliferation using a chosen method:
-
[3H]-thymidine incorporation: Pulse the cells with [3H]-thymidine for the final 18 hours of incubation, then harvest the cells and measure radioactivity.
-
CFSE staining: Stain the cells with CFSE prior to stimulation and measure the dilution of the dye by flow cytometry.
-
WST-1 assay: Add WST-1 reagent to the wells for the final 4 hours of incubation and measure the absorbance at 450 nm.
-
-
Calculate the EC50 value for the inhibition of proliferation.
Collagen-Induced Arthritis (CIA) Model Protocol
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old).[10]
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[10]
-
Incomplete Freund's Adjuvant (IFA).[10]
-
This compound formulated for in vivo administration (e.g., in a vehicle of 0.5% methylcellulose).
-
Calipers for measuring paw thickness.
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin administration of this compound or vehicle control at the first sign of arthritis or prophylactically starting from Day 21. Dosing is typically performed daily by oral gavage.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation. The maximum score per mouse is 16. Measure paw thickness using calipers every 2-3 days.
-
Termination (e.g., Day 42): At the end of the study, collect blood for serological analysis (cytokines, antibodies). Harvest paws and joints for histological and radiological assessment.
A workflow diagram for a typical in vivo efficacy study is provided below.
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound represents a potent and selective inhibitor of human DHODH with a clear mechanism of action relevant to the treatment of autoimmune diseases. Based on the extensive validation of DHODH as a therapeutic target, it is anticipated that this compound will demonstrate significant efficacy in preclinical models of rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. Further in vivo studies are warranted to fully characterize its therapeutic potential, pharmacokinetic/pharmacodynamic relationships, and safety profile. The detailed experimental protocols provided herein offer a framework for the continued investigation of this promising compound and the broader class of DHODH inhibitors in the context of autoimmune and inflammatory disorders.
References
- 1. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 2. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. TargetMol [targetmol.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. Head-to-head comparison of protocol modifications for the generation of collagen-induced arthritis in a specific-pathogen free facility using DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen induced arthritis: an experimental model for rheumatoid arthritis with involvement of both DTH and immune complex mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lupus Efficacy Studies | The Jackson Laboratory [jax.org]
The Antimalarial Potential of DHODH-IN-8: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimalarial activity of DHODH-IN-8, a known inhibitor of dihydroorotate dehydrogenase (DHODH). The document details its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. One such validated therapeutic target is the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Unlike their human hosts, malaria parasites are solely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[1] this compound has been identified as an inhibitor of both human and P. falciparum DHODH (PfDHODH), exhibiting a notable selectivity for the human enzyme.[2][3]
Mechanism of Action
This compound exerts its antimalarial effect by inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a critical step in the de novo synthesis of uridine 5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides. By blocking this step, this compound deprives the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to the cessation of growth and replication.[4][5] The selective inhibition of PfDHODH over human DHODH is a crucial aspect for the development of safe and effective antimalarial drugs.
Quantitative Data
The inhibitory activity of this compound against both human and P. falciparum DHODH has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values are summarized in the table below.
| Target Enzyme | IC50 (μM) | Ki (μM) |
| Human DHODH | 0.13[2][3] | 0.016[2][3] |
| P. falciparum DHODH | 47.4[2][3] | 5.6[2][3] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
DHODH Enzyme Inhibition Assay
A common method to determine the inhibitory activity of compounds against DHODH is a spectrophotometric assay that measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.
Materials:
-
Recombinant human DHODH and P. falciparum DHODH
-
L-Dihydroorotate (DHO)
-
Decylubiquinone (a coenzyme Q analog)
-
2,6-dichloroindophenol (DCIP)
-
HEPES buffer (pH 8.0)
-
NaCl
-
Glycerol
-
Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare an assay buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, and 0.05% Triton X-100.
-
Prepare a reaction mixture in the assay buffer containing L-dihydroorotate, decylubiquinone, and DCIP.
-
Add the test compound (this compound) at various concentrations to the wells of a 384-well plate. Include a DMSO control (vehicle).
-
Add the recombinant DHODH enzyme to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C).
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCIP.
-
Calculate the initial reaction velocities from the linear phase of the absorbance change.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.[6]
In Vivo Antimalarial Efficacy in a Mouse Model (General Protocol)
Animal Model:
-
Severe Combined Immunodeficient (SCID) mice infected with a humanized strain of P. falciparum or other appropriate mouse strains for other Plasmodium species.
Procedure:
-
Infect the mice with P. falciparum parasites.
-
Once parasitemia is established (typically 1-3%), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) orally or via another appropriate route at various dose levels for a set number of days (e.g., 4 days). A vehicle control group should be included.
-
Monitor parasitemia daily by collecting a small blood sample from the tail vein and analyzing it by microscopy (Giemsa-stained blood smears) or flow cytometry.
-
Monitor the overall health of the mice, including weight and any signs of toxicity.
-
At the end of the treatment period, and for a follow-up period, continue to monitor parasitemia to assess for parasite clearance and potential recrudescence.
-
Calculate the effective dose (e.g., ED50 or ED90), which is the dose required to reduce parasitemia by 50% or 90%, respectively, compared to the vehicle control group.[7]
Visualizations
Signaling Pathway: De Novo Pyrimidine Biosynthesis in Plasmodium falciparum
The following diagram illustrates the key steps in the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the point of inhibition by this compound.
Caption: De novo pyrimidine biosynthesis pathway in P. falciparum.
Experimental Workflow: DHODH Inhibition Assay
This diagram outlines the general workflow for determining the IC50 of an inhibitor against DHODH.
Caption: Workflow for DHODH enzymatic inhibition assay.
Conclusion
This compound demonstrates inhibitory activity against P. falciparum DHODH, a critical enzyme for parasite survival. The provided data and protocols offer a foundational understanding of its potential as an antimalarial agent. Further studies, particularly comprehensive in vivo efficacy and safety evaluations, are necessary to fully elucidate its therapeutic potential. The significant difference in potency between the human and parasite enzymes suggests a potential therapeutic window, although the higher potency against the human enzyme warrants careful consideration in future drug development efforts.
References
- 1. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model (Journal Article) | OSTI.GOV [osti.gov]
The Impact of DHODH-IN-8 on Cellular Proliferation: A Deep Dive into DNA and RNA Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively disrupts the production of essential building blocks for DNA and RNA, leading to a significant reduction in nucleic acid synthesis and subsequent inhibition of cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on DNA and RNA synthesis, and detailed experimental protocols for assessing these effects. The information presented herein is intended to support researchers and drug development professionals in their exploration of DHODH inhibitors as potential therapeutic agents.
Introduction to DHODH and its Role in Nucleotide Synthesis
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines. Specifically, it facilitates the oxidation of dihydroorotate to orotate, a precursor for uridine monophosphate (UMP). UMP is subsequently converted to other pyrimidine nucleotides, such as cytidine triphosphate (CTP) and thymidine triphosphate (TTP), which are essential for DNA and RNA synthesis.[1]
Rapidly proliferating cells, including cancer cells, have a high demand for nucleotides to support DNA replication and transcription. These cells often rely heavily on the de novo pyrimidine synthesis pathway, making DHODH an attractive target for therapeutic intervention.[2] Inhibition of DHODH leads to the depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and apoptosis.[3]
This compound: A Potent Inhibitor of DHODH
This compound is a small molecule inhibitor that demonstrates high affinity for human DHODH. Its inhibitory activity has been quantified, providing key metrics for its potency.
| Parameter | Value (Human DHODH) | Value (Plasmodium falciparum DHODH) | Reference |
| IC50 | 0.13 µM | 47.4 µM | [No specific citation found for this value in the search results] |
| Ki | 0.016 µM | 5.6 µM | [No specific citation found for this value in the search results] |
Table 1: Inhibitory Potency of this compound. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of this compound against human and Plasmodium falciparum DHODH.
Signaling Pathways and Experimental Workflows
The inhibition of DHODH by this compound sets off a cascade of cellular events, primarily impacting nucleotide metabolism and, consequently, DNA and RNA synthesis. The experimental workflows to assess these impacts are crucial for understanding the inhibitor's efficacy.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DHODH-IN-8 In Vitro
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of DHODH-IN-8, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). This document outlines the mechanism of action, provides quantitative data, and details experimental protocols for key in vitro assays.
Introduction
This compound is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[3] By inhibiting DHODH, this compound disrupts pyrimidine synthesis, thereby impeding cell proliferation.[3] This mechanism makes it a valuable tool for research in areas such as cancer, autoimmune diseases, and infectious diseases, particularly malaria.[1][2] this compound has shown inhibitory activity against both human and Plasmodium falciparum DHODH.[1][2]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Parameter | Target | Value | Reference |
| IC50 | Human DHODH | 0.13 µM | [1][2] |
| Plasmodium falciparum DHODH | 47.4 µM | [1][2] | |
| Ki | Human DHODH | 0.016 µM | [1][2] |
| Plasmodium falciparum DHODH | 5.6 µM | [1][2] | |
| Solubility | DMSO | 55 mg/mL (175.86 mM) | [1] |
| Storage | Powder | -20°C for 3 years | [1] |
| In solvent | -80°C for 1 year | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the following diagrams.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Protocol 1: Cell Viability/Proliferation Assays
These assays are used to determine the effect of this compound on cell growth. Two common methods are the Cell Counting Kit-8 (CCK-8) and Sulforhodamine B (SRB) assays.
A. Cell Counting Kit-8 (CCK-8) Assay
This assay measures cell viability based on the activity of dehydrogenases in living cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.01 µM to 10 µM). Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
B. Sulforhodamine B (SRB) Assay
This assay measures cell proliferation based on the total protein content of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CCK-8 assay protocol.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 25 µL of cold 50% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four times with slow-running tap water and allow them to air-dry.
-
Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and plot a dose-response curve to determine the GI50 (50% growth inhibition) value.
Protocol 2: DHODH Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of DHODH using the colorimetric reagent 2,6-dichloroindophenol (DCIP) as an electron acceptor.
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
Coenzyme Q10 (CoQ10)
-
2,6-dichloroindophenol (DCIP)
-
This compound
-
96-well plate
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHO (10 mM in DMSO), CoQ10 (10 mM in DMSO), and DCIP (20 mM in Assay Buffer).
-
Prepare a working solution of recombinant human DHODH (e.g., 6 nM) in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the this compound dilutions or DMSO (vehicle control).
-
Add 178 µL of the DHODH enzyme solution to each well.
-
Incubate at room temperature for 15-30 minutes.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing DHO, CoQ10, and DCIP in Assay Buffer. Final concentrations in the 200 µL reaction should be approximately 500 µM DHO, 100 µM CoQ10, and 100 µM DCIP.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-20 minutes) at 25°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (Vmax) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of DHODH activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to DHODH in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-DHODH antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration (e.g., 10x the cellular IC50) or with a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against DHODH, followed by a secondary antibody.
-
Detect the protein bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for DHODH at each temperature for both the treated and control samples.
-
Plot the percentage of soluble DHODH relative to the unheated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
References
Application Notes and Protocols for In Vivo Studies of DHODH Inhibitors
Disclaimer: As of November 2025, publicly available data on the specific in vivo dosage and pharmacokinetics of DHODH-IN-8 is limited. The following application notes and protocols are based on established research with other potent dihydroorotate dehydrogenase (DHODH) inhibitors, such as Brequinar, and are intended to serve as a comprehensive guide for researchers and drug development professionals. These protocols should be adapted based on the specific properties of this compound, which should be determined through preliminary in vitro and pilot in vivo studies.
Introduction to DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1][2] This pathway is essential for the production of pyrimidine ribonucleotides required for RNA and DNA synthesis.[2] Malignant cells, due to their high proliferation rates, are often more dependent on de novo pyrimidine production, making DHODH an attractive therapeutic target in oncology.[1] DHODH is located on the inner mitochondrial membrane and is linked to the electron transport chain.[3][4] Inhibition of DHODH leads to depletion of intracellular pyrimidine pools, resulting in cell cycle arrest and apoptosis.[3] Several DHODH inhibitors, including Brequinar and Leflunomide, have been investigated in preclinical and clinical settings for various cancers and autoimmune diseases.[5][6][7]
This compound is a potent inhibitor of human and Plasmodium falciparum DHODH with IC50 values of 0.13 µM and 47.4 µM, respectively.[8][9] Its antimalarial activity has been noted, and it serves as a valuable tool for studying the therapeutic potential of DHODH inhibition.[8][9]
Preclinical In Vivo Study Design
The design of in vivo studies for DHODH inhibitors requires careful consideration of the animal model, dosage, route of administration, and pharmacodynamic markers. The following sections provide a general framework.
Animal Models
The choice of animal model is critical and depends on the research question. Common models for oncology studies include:
-
Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NMRI nu/nu, NOD-SCID). This allows for the evaluation of the inhibitor's effect on human tumor growth.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from human patients are implanted into immunodeficient mice. These models better recapitulate the heterogeneity of human tumors.[2]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors spontaneously, which more closely mimics human disease progression.
Dosage and Administration
The optimal dosage and route of administration for a novel DHODH inhibitor like this compound must be determined empirically.
Table 1: Example In Vivo Dosages of DHODH Inhibitors
| Compound | Animal Model | Dosage | Route of Administration | Frequency | Reference |
| Brequinar | Xenograft Mouse Model (Neuroblastoma) | Not Specified | Not Specified | Not Specified | [5] |
| Brequinar | Xenograft & Transgenic Mouse Models (Neuroblastoma) | Not Specified | Not Specified | Not Specified | [5] |
| Brequinar | Xenograft & PDX Models (SCLC) | Not Specified | Not Specified | Not Specified | [2] |
| Meds433 | Xenograft Mouse Model (CML) | 10 and 20 mg/kg | Not Specified | Not Specified | [10] |
| Emvododstat | Rhesus Monkeys | 10 mg/kg | Oral Gavage | Single Dose | [11] |
Note: The table above provides examples from other DHODH inhibitors to illustrate the range of potential dosages. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The formulation of a hydrophobic compound like this compound for in vivo use is a critical step. A common vehicle for such compounds is a mixture of solvents and surfactants.
Example Formulation Protocol:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort. For a 10 mg/kg dose in a 20 g mouse with an injection volume of 100 µL, the working solution concentration would be 2 mg/mL.[8]
-
To prepare the stock solution, dissolve the calculated weight of this compound in a minimal amount of a suitable organic solvent like DMSO. For instance, dissolve 2 mg of the drug in 50 µL of DMSO.[8]
-
For the final formulation, add co-solvents and surfactants. A common formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[8]
-
To prepare the final solution, add 300 µL of PEG300 to the 50 µL DMSO stock solution and mix until clear.[8]
-
Add 50 µL of Tween 80 and mix until clear.[8]
-
Finally, add 600 µL of Saline or PBS and mix thoroughly.[8]
-
The final solution should be clear and free of precipitation. It is advisable to prepare the formulation fresh daily.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model.
-
Cell Culture: Culture the desired human cancer cell line under standard conditions.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 million cells) into the flank of 4-6 week old female immunodeficient mice.[5]
-
Tumor Monitoring: Monitor the mice daily for tumor growth. Measure the tumor dimensions with a caliper and calculate the tumor volume using the formula: (width)^2 × length × 0.44.[5]
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the vehicle control according to the predetermined dosage and schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Endpoint Analysis: Monitor tumor growth and animal well-being throughout the study. At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histopathology, western blotting, RNA sequencing).
Visualization of Pathways and Workflows
DHODH Signaling Pathway
Caption: The de novo pyrimidine synthesis pathway with inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of a DHODH inhibitor.
Pharmacodynamic Biomarkers
To confirm target engagement in vivo, it is beneficial to measure pharmacodynamic biomarkers. Inhibition of DHODH leads to an accumulation of its substrate, dihydroorotate (DHO), and the upstream metabolite carbamoyl-aspartate (CA).[12] These can be measured in plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
Table 2: Pharmacodynamic Markers for DHODH Inhibition
| Biomarker | Sample Type | Analytical Method | Expected Change upon Inhibition |
| Dihydroorotate (DHO) | Plasma, Urine | LC-MS/MS | Increase |
| Carbamoyl-aspartate (CA) | Plasma, Urine | LC-MS/MS | Increase |
Toxicology and Safety Assessment
Concurrent with efficacy studies, it is crucial to assess the toxicity of the DHODH inhibitor.
-
Daily Monitoring: Observe the animals for any signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Hematology and Serum Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and serum chemistry analysis to assess for any organ toxicity.
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological examination to identify any treatment-related tissue damage.
Conclusion
While specific in vivo dosage and protocol information for this compound is not yet widely available, the extensive research on other DHODH inhibitors provides a solid foundation for designing and executing preclinical studies. The protocols and guidelines presented here offer a comprehensive starting point for researchers investigating the therapeutic potential of novel DHODH inhibitors. It is imperative to conduct thorough preliminary studies to establish the optimal dose, formulation, and treatment schedule for this compound to ensure robust and reproducible results.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of DHODH as a therapeutic target in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
DHODH-IN-8 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidines, which are vital for the production of DNA, RNA, and other cellular components. Inhibition of DHODH has emerged as a promising therapeutic strategy for various diseases, including autoimmune disorders, cancer, and parasitic infections.[4][5][6][7] this compound has demonstrated inhibitory activity against both human and Plasmodium falciparum DHODH, indicating its potential as an antimalarial agent.[1][2][3] These application notes provide detailed information on the solubility of this compound, along with protocols for its use in enzymatic and cell-based assays, as well as considerations for in vivo studies.
Data Presentation
Solubility of this compound
The solubility of this compound in various solvents is a critical factor for its effective use in experimental settings. While comprehensive data across a wide range of solvents is limited, the following table summarizes the available information. Researchers are encouraged to determine solubility in their specific buffer or medium of choice.
| Solvent | Concentration | Remarks |
| DMSO | 55 mg/mL (175.86 mM) | Sonication is recommended.[1] |
| 10 mM |
Note: The discrepancy in reported DMSO solubility may be due to differences in experimental conditions, such as temperature and purity of the compound.
In Vivo Formulation Example:
A common formulation for in vivo studies using DHODH inhibitors involves a mixture of solvents to ensure solubility and bioavailability. A reported formulation consists of:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
Signaling Pathway
The diagram below illustrates the de novo pyrimidine biosynthesis pathway, highlighting the central role of Dihydroorotate Dehydrogenase (DHODH) and the point of inhibition by this compound.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Stock Solutions for DHODH-IN-8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DHODH-IN-8 is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4] this compound has demonstrated inhibitory activity against both human and Plasmodium falciparum DHODH, highlighting its potential in infectious disease research as well.[1][2][5][6] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference and calculation, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 312.75 g/mol | [1][5][6][7] |
| CAS Number | 1148126-03-7 | [1][5][6][7][8] |
| Appearance | White solid | [1] |
| Solubility in DMSO | 55 mg/mL (175.86 mM) | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][5] |
| Powder Storage | -20°C for up to 3 years | [1] |
| Stock Solution Storage | -80°C for up to 1 year; -20°C for up to 1 month; 4°C for up to 2 weeks | [1][7][9] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials
-
This compound powder (CAS: 1148126-03-7)
-
Anhydrous/molecular biology grade Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile)
-
Pipette and sterile filter tips
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
Equipment
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour. This prevents condensation from forming on the powder.
-
Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1275 mg of this compound (Molecular Weight = 312.75).
-
Calculation:Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
3.1275 mg = 10 mM * 0.001 L * 312.75 g/mol * 1000 mg/g
-
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.1275 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
Sonication (Recommended): To ensure complete dissolution, sonicate the solution for 5-10 minutes.[1] Visually inspect the solution to confirm that no solid particles remain.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][7][9] For immediate use within a short timeframe, the stock solution can be stored at 4°C for up to two weeks.[7]
Visualizations
DHODH Signaling Pathway and Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine synthesis pathway. It catalyzes the oxidation of dihydroorotate to orotate, a precursor for pyrimidine nucleotides which are essential for DNA and RNA synthesis. This compound acts as an inhibitor of this enzyme, thereby blocking the synthesis of pyrimidines and impeding cell proliferation.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structures of human dihydroorotate dehydrogenase in complex with antiproliferative agents [pubmed.ncbi.nlm.nih.gov]
- 4. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. guidechem.com [guidechem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DHODH Inhibition in Neuroblastoma Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Topic: Utilization of Dihydroorotate Dehydrogenase (DHODH) Inhibitors in Preclinical Neuroblastoma Mouse Models.
Disclaimer: As of late 2025, specific preclinical data for the investigational molecule DHODH-IN-8 in neuroblastoma mouse models is not publicly available. The following application notes and protocols are based on extensive research conducted with other well-characterized DHODH inhibitors, such as Brequinar and Regorafenib, in neuroblastoma models. These established methodologies provide a robust framework for the potential investigation of novel DHODH inhibitors like this compound.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine synthesis pathway, essential for the proliferation of rapidly dividing cells, including cancer cells. In neuroblastoma, particularly high-risk and MYCN-amplified subtypes, DHODH has emerged as a promising therapeutic target.[1][2][3][4] Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[2] Preclinical studies using DHODH inhibitors have demonstrated significant anti-tumor efficacy in various neuroblastoma mouse models, highlighting the therapeutic potential of this approach.[1][2][5]
This document provides a detailed overview of the application of DHODH inhibitors in neuroblastoma mouse models, including experimental protocols and data presentation, to guide researchers in this field.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies of DHODH inhibitors in neuroblastoma mouse models.
Table 1: In Vivo Efficacy of DHODH Inhibitors in Neuroblastoma Xenograft Models
| DHODH Inhibitor | Mouse Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Brequinar | NMRI nu/nu | SK-N-BE(2)C (MYCN-amplified) | 50 mg/kg, intraperitoneally, every 3 days | Dramatically suppressed tumor growth. | [1] |
| Brequinar | NMRI nu/nu | SK-N-AS (non-MYCN-amplified) | 50 mg/kg, intraperitoneally, every 3 days | Less pronounced effect on tumor growth compared to MYCN-amplified model. | [1] |
| Regorafenib | Orthotopic Xenograft | NGP, SH-SY5Y | 30 mg/kg, intraperitoneally, daily for 21 days | Significantly inhibited tumor growth. | [6] |
| Regorafenib | Subcutaneous Xenograft | SJ-NB-8, SK-N-AS | 10 or 30 mg/kg/day, oral gavage | Tumor growth inhibition ranging from 73% to 93%. | [7] |
Table 2: In Vivo Efficacy of DHODH Inhibitors in Transgenic Neuroblastoma Mouse Models
| DHODH Inhibitor | Mouse Model | Treatment Regimen | Key Findings | Reference |
| Brequinar | TH-MYCN | Not specified | Extended survival significantly. | [1] |
| Brequinar + Temozolomide | TH-MYCN | Not specified | Curative in the majority of mice. | [1][2] |
| Regorafenib | TH-MYCN | 30 mg/kg, intraperitoneally, daily for 2 days | Markedly improved overall survival. | [6] |
Table 3: Biochemical Data for this compound
| Parameter | Value | Target |
| IC50 | 0.13 µM | Human DHODH |
| Ki | 0.016 µM | Human DHODH |
| IC50 | 47.4 µM | Plasmodium falciparum DHODH |
| Ki | 5.6 µM | Plasmodium falciparum DHODH |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DHODH Inhibition in Neuroblastoma
DHODH inhibition primarily impacts the de novo pyrimidine synthesis pathway, which is crucial for DNA and RNA synthesis in rapidly proliferating neuroblastoma cells. This depletion of pyrimidines leads to downstream effects on oncogenic signaling pathways, notably the suppression of MYC and its target genes, which are key drivers of neuroblastoma progression.[1][8]
References
- 1. JCI Insight - DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma [insight.jci.org]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroblastoma - DHODH inhibitor - MYCN amplification - LARVOL VERI [veri.larvol.com]
- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Small molecule inhibitor regorafenib inhibits RET signaling in neuroblastoma cells and effectively suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regorafenib: Antitumor Activity upon Mono and Combination Therapy in Preclinical Pediatric Malignancy Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Drug Combination Can Cure Mouse Models of Neuroblastoma | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Cell Viability Assays with DHODH-IN-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell viability assays with DHODH-IN-8, a potent inhibitor of dihydroorotate dehydrogenase (DHODH). The protocols and data presented herein are intended to assist in the evaluation of the cytotoxic and cytostatic effects of this compound on various cancer cell lines.
Introduction
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the conversion of dihydroorotate to orotate.[1] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication.[2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway to meet their demand for nucleotides.[2] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and ultimately, inhibition of cell growth and proliferation, making it an attractive target for cancer therapy.[3] this compound is a specific inhibitor of this enzyme and its effects on cell viability can be quantified using various in vitro assays.
Mechanism of Action
This compound, as a DHODH inhibitor, blocks the fourth step in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine nucleotide pool, which in turn results in the cessation of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cells.[3]
Caption: this compound inhibits the pyrimidine biosynthesis pathway.
Data Presentation
While specific IC50 values for this compound are not yet widely published, the following table summarizes the reported IC50 values for other well-characterized DHODH inhibitors in various cancer cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Brequinar | SK-N-BE(2)C | Neuroblastoma | 0.025 | |
| Brequinar | SK-N-AS | Neuroblastoma | 0.030 | |
| Leflunomide | KYSE510 | Esophageal Squamous Cell Carcinoma | 108.2 | [4] |
| Leflunomide | KYSE450 | Esophageal Squamous Cell Carcinoma | 124.8 | [4] |
| Leflunomide | SW620 | Colorectal Carcinoma | 173.9 | [4] |
| Indoluidin D | HL-60 | Acute Promyelocytic Leukemia | Not specified |
Experimental Protocols
The following is a detailed protocol for a cell viability assay using the Cell Counting Kit-8 (CCK-8), a common method for assessing the effects of DHODH inhibitors.[4][5]
Principle of the CCK-8 Assay
The CCK-8 assay is a colorimetric assay based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials
-
Cancer cell lines of interest
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Experimental Workflow
Caption: Workflow for a cell viability assay using this compound.
Detailed Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5][7]
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
CCK-8 Assay:
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.[8]
-
Important Considerations
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium does not exceed a level that is toxic to the cells (typically <0.5%).
-
Cell Density: The optimal cell seeding density may vary between different cell lines. It is recommended to optimize this for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubation Time: The duration of treatment with this compound can significantly affect the IC50 value. It is advisable to perform time-course experiments to determine the optimal treatment duration.
-
Controls: Appropriate controls (vehicle and blank) are essential for accurate data interpretation.
-
Alternative Assays: Other viability assays such as MTT, XTT, or CellTiter-Glo can also be used to assess the effects of this compound. The choice of assay may depend on the specific cell line and experimental requirements.
By following these detailed application notes and protocols, researchers can effectively evaluate the impact of this compound on cancer cell viability and contribute to the development of novel therapeutic strategies targeting the pyrimidine biosynthesis pathway.
References
- 1. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 6. mirrorreview.com [mirrorreview.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Colony Formation Assays Using DHODH-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] Inhibition of DHODH leads to depletion of the pyrimidine pool, which in turn halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[1][3] This makes DHODH a promising target for cancer therapy.[1][4] DHODH-IN-8 is a potent inhibitor of human DHODH with a reported IC50 value of approximately 0.13 µM.[5][6] This compound has demonstrated antiproliferative activity and is a valuable tool for studying the effects of DHODH inhibition on cancer cell survival and proliferation.[7]
The colony formation assay, or clonogenic assay, is a well-established in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony.[8] This assay is particularly useful for assessing the long-term effects of cytotoxic agents or other treatments on cell viability and reproductive integrity.[8] This document provides detailed application notes and protocols for utilizing this compound in colony formation assays to evaluate its anti-cancer potential.
Data Presentation
While specific quantitative data for this compound in colony formation assays is not yet widely published, this section provides a template based on typical results obtained with other DHODH inhibitors, such as Brequinar and Leflunomide. Researchers should generate their own data following the provided protocols.
Table 1: Inhibitory Concentration (IC50) of DHODH Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | DHODH Inhibitor | IC50 (µM) | Reference |
| KYSE510 | Esophageal Squamous Cell Carcinoma | Leflunomide | 108.2 | [9] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | Leflunomide | 124.8 | [9] |
| SW620 | Colorectal Cancer | Leflunomide | 173.9 | [9] |
| A375 | Melanoma | Leflunomide | Not Specified | [10] |
| MV3 | Melanoma | Leflunomide | Not Specified | [10] |
| CaSki | Cervical Cancer | Brequinar | ~0.7 | [11] |
| HeLa | Cervical Cancer | Brequinar | ~0.3 | [11] |
| SK-N-BE(2)C | Neuroblastoma | Brequinar | Low nanomolar range | [4] |
| SK-N-AS | Neuroblastoma | Brequinar | Low nanomolar range | [4] |
Table 2: Representative Data on Colony Formation Inhibition by a DHODH Inhibitor
| Cell Line | Treatment | Concentration (µM) | Number of Colonies (Mean ± SD) | Plating Efficiency (%) |
| HCT-116 | Vehicle Control | 0 | 150 ± 12 | 75 |
| HCT-116 | This compound | 0.1 | 110 ± 9 | 55 |
| HCT-116 | This compound | 0.5 | 65 ± 7 | 32.5 |
| HCT-116 | This compound | 1.0 | 25 ± 5 | 12.5 |
| HCT-116 | This compound | 5.0 | 5 ± 2 | 2.5 |
Note: The data presented in Table 2 is hypothetical and serves as an example. Actual results will vary depending on the cell line, experimental conditions, and the specific activity of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Colony Formation Assay
Objective: To determine the appropriate number of cells to seed per well to obtain a countable number of distinct colonies (typically 50-150 colonies per 6-well plate).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Prepare a single-cell suspension of the desired cancer cell line.
-
Count the cells and determine the viability using a trypan blue exclusion assay.
-
Prepare a serial dilution of the cell suspension to achieve concentrations for seeding 100, 200, 500, and 1000 cells per well in a 6-well plate.
-
Seed the cells in triplicate for each density into the 6-well plates containing complete culture medium.
-
Incubate the plates for 10-14 days, or until colonies are visible to the naked eye.
-
Wash the plates once with Phosphate Buffered Saline (PBS).
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and add 1 ml of 0.5% crystal violet solution to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with tap water until the excess stain is removed.
-
Air dry the plates and count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Select the seeding density that results in 50-150 well-formed, distinct colonies for subsequent experiments.
Protocol 2: Colony Formation Assay with this compound
Objective: To assess the effect of this compound on the clonogenic survival of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
-
Crystal Violet staining solution (0.5% w/v in methanol)
Procedure:
-
Seed the cancer cells in 6-well plates at the predetermined optimal seeding density.
-
Allow the cells to attach for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired treatment duration (e.g., continuously for 10-14 days, or for a shorter period followed by replacement with fresh medium).
-
After the incubation period, wash the plates once with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet for 10-20 minutes.
-
Gently wash the plates with tap water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = (PE of treated sample / PE of control sample)
-
Mandatory Visualization
References
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. hthis compound|CAS 2757405-31-3 |DC Chemicals [dcchemicals.com]
- 8. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing DHODH-IN-8 Concentration for Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DHODH-IN-8 for cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in cancer cells?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is critical for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[2] Cancer cells have a high demand for nucleotides to sustain their rapid proliferation and are therefore highly dependent on this pathway.[2][3] By inhibiting DHODH, this compound depletes the pyrimidine pool, leading to cell cycle arrest, inhibition of cell proliferation, and in some cases, apoptosis (programmed cell death).[4][5]
Q2: What is a recommended starting concentration for this compound in my cancer cell line?
A2: A good starting point is to perform a dose-response experiment based on the reported half-maximal inhibitory concentration (IC50) values for this compound and other DHODH inhibitors. The IC50 for human DHODH is reported to be 0.13 µM.[1] For other DHODH inhibitors like Brequinar, IC50 values in various cancer cell lines are in the low nanomolar range. It is recommended to test a broad range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO at a concentration of 55 mg/mL (175.86 mM); sonication may be required for complete dissolution.[1] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture medium to the desired final concentrations. The powder form can be stored at -20°C for up to three years, while the solvent-based stock solution should be stored at -80°C for up to one year.[1]
Q4: How long should I incubate my cancer cells with this compound?
A4: The optimal incubation time can vary depending on the cell line and the experimental endpoint. Typical incubation times for assessing cell viability range from 24 to 72 hours.[6][7] For cell cycle analysis, shorter incubation times (e.g., 24 hours) may be sufficient to observe an effect. It is advisable to perform a time-course experiment to determine the optimal duration for your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | Concentration is too low: The concentration of this compound may not be sufficient to inhibit DHODH in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). |
| Incubation time is too short: The inhibitor may require a longer duration to exert its effects. | Increase the incubation time (e.g., 48, 72, or 96 hours). | |
| Cell line is resistant: Some cell lines may be inherently resistant to DHODH inhibition. | Consider using a different cell line or exploring combination therapies. The effect of DHODH inhibition can be rescued by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis.[8] | |
| Compound instability: this compound may degrade in the cell culture medium over long incubation periods. | Replenish the medium with fresh inhibitor every 24-48 hours for long-term experiments. | |
| High variability between replicate wells. | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variable results. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. |
| Edge effects: Wells on the perimeter of the plate are more prone to evaporation, which can affect cell growth and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| Incomplete dissolution of this compound: Precipitated drug will not be effective. | Ensure the this compound stock solution is fully dissolved. Sonication may be helpful.[1] Visually inspect the diluted medium for any precipitates before adding to the cells. | |
| Unexpected cell morphology or behavior. | Off-target effects: While DHODH is the primary target, high concentrations of inhibitors can sometimes have off-target effects.[8][9] | Use the lowest effective concentration determined from your dose-response curve. Perform control experiments, such as a uridine rescue experiment, to confirm that the observed effects are due to DHODH inhibition.[8] |
| Cell stress due to DMSO: High concentrations of the solvent DMSO can be toxic to cells. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and include a vehicle control (medium with the same DMSO concentration as the highest drug concentration) in your experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions or control medium (with and without vehicle) to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and controls for the appropriate duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 5 minutes at 300 x g).[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14][15]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest cells by trypsinization, wash with PBS, and count them.
-
-
Fixation:
-
Resuspend approximately 1 x 10⁶ cells in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[16]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).[16]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.
-
The data is typically displayed as a histogram, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound inhibits the pyrimidine biosynthesis pathway.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 4. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (h DHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. kumc.edu [kumc.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
DHODH-IN-8 off-target effects in experiments
Welcome to the technical support center for DHODH-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of this compound and to offer troubleshooting strategies for experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] It catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the synthesis of pyrimidine nucleotides required for DNA and RNA synthesis.[1][3][4]
Q2: What is the known on-target activity of this compound?
A2: this compound is a potent inhibitor of human DHODH. The available data on its in vitro activity is summarized in the table below.
| Target Species | Assay Type | Value | Reference |
| Homo sapiens (Human) | IC50 | 0.13 µM | [1][2] |
| Homo sapiens (Human) | Ki | 0.016 µM | [1][2] |
| Plasmodium falciparum | IC50 | 47.4 µM | [1][2] |
| Plasmodium falciparum | Ki | 5.6 µM | [1][2] |
Q3: Is there a known off-target profile for this compound?
Q4: What are the potential consequences of on-target DHODH inhibition that might be mistaken for off-target effects?
A4: Inhibition of DHODH can lead to a variety of cellular effects beyond simple depletion of pyrimidines. These include:
-
Mitochondrial Dysfunction: DHODH is linked to the mitochondrial respiratory chain.[4] Its inhibition can affect mitochondrial membrane potential and increase the production of reactive oxygen species (ROS).
-
Cell Cycle Arrest: Depletion of nucleotides can lead to an S-phase arrest in the cell cycle.
-
Induction of Differentiation: In some cancer cell lines, DHODH inhibition has been shown to induce cellular differentiation.[4]
-
p53 Activation: DHODH inhibition can lead to the activation of the p53 tumor suppressor pathway.[10]
It is crucial to confirm that an observed phenotype is due to on-target DHODH inhibition. This can be achieved through uridine rescue experiments. The addition of exogenous uridine bypasses the need for de novo pyrimidine synthesis, and if the observed effect is reversed, it is likely due to on-target DHODH inhibition.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation
-
Possible Cause:
-
On-target effect of pyrimidine starvation.
-
Off-target inhibition of essential cellular machinery (e.g., kinases crucial for cell survival).
-
Induction of apoptosis or other forms of cell death through off-target mechanisms.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Unexplained Changes in a Signaling Pathway
-
Possible Cause:
-
Downstream consequence of metabolic stress from on-target DHODH inhibition.
-
Off-target inhibition or activation of one or more kinases in the pathway.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling changes.
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This assay determines if an observed cellular phenotype is due to the inhibition of de novo pyrimidine biosynthesis.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Uridine (sterile, stock solution e.g., 100 mM in water or PBS)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Prepare a set of identical this compound dilutions in culture medium supplemented with a final concentration of 100-200 µM uridine.
-
Remove the overnight culture medium from the cells and add the medium containing this compound with or without uridine. Include vehicle controls (e.g., DMSO) with and without uridine.
-
Incubate for the desired experimental duration (e.g., 48-72 hours).
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
-
Interpretation: If the cytotoxic or anti-proliferative effect of this compound is reversed in the presence of uridine, the effect is on-target.
-
Protocol 2: Kinase Selectivity Profiling (General Framework)
Since a specific off-target kinase profile for this compound is not available, researchers may need to perform their own screening. This is often done as a fee-for-service by specialized companies. The general principle is as follows:
-
Principle: An in vitro biochemical assay is used to measure the ability of this compound to inhibit the activity of a large panel of purified kinases. Activity is typically measured by quantifying the phosphorylation of a substrate.
-
General Steps:
-
Select a kinase screening service that offers a diverse panel of kinases.
-
Provide a sample of this compound at a specified concentration (e.g., 1 µM or 10 µM for a primary screen).
-
The service will perform binding or activity assays for each kinase in the panel in the presence of this compound.
-
Results are typically reported as percent inhibition relative to a control.
-
For any significant "hits" (kinases inhibited above a certain threshold), follow-up dose-response experiments should be performed to determine the IC50 value.
-
-
Data Presentation Template:
| Kinase Target | % Inhibition @ 1 µM this compound | IC50 (µM) |
| Kinase A | ||
| Kinase B | ||
| ... |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the engagement of a compound with its target in a cellular environment.
-
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
-
Materials:
-
Cells of interest
-
This compound
-
PBS, protease and phosphatase inhibitors
-
Antibody against the potential off-target protein
-
Antibody against a loading control (e.g., GAPDH)
-
Equipment for Western blotting or other protein quantification method
-
-
Procedure:
-
Culture cells and treat with this compound or vehicle control for a specified time.
-
Harvest and resuspend the cells in PBS with protease/phosphatase inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analyze the supernatant by Western blot using an antibody against the suspected off-target protein.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and engagement of the compound with the protein in the cell.
-
Signaling Pathway Diagrams
The following diagrams illustrate the known on-target pathway of this compound and a potential off-target scenario.
Caption: On-target effect of this compound on pyrimidine synthesis.
Caption: Hypothetical off-target inhibition of a kinase signaling pathway.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Uridine Rescue Experiments with DHODH-IN-8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DHODH-IN-8 in uridine rescue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are critical for DNA and RNA synthesis.[3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which in turn halts the proliferation of rapidly dividing cells, like cancer cells, that have a high demand for nucleotides.[3]
Q2: What is the primary purpose of conducting a uridine rescue experiment?
A2: A uridine rescue experiment is a critical control to confirm that the observed cellular effects of a DHODH inhibitor, such as this compound, are specifically due to the inhibition of the de novo pyrimidine biosynthesis pathway. Exogenously supplied uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the DHODH-inhibited de novo pathway and replenishing the pyrimidine pool. If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it confirms the on-target mechanism of action.[4][5]
Q3: What is a typical concentration of uridine to use for a rescue experiment?
A3: A commonly used concentration of uridine for rescue experiments is 100 µM.[4][5] However, the optimal concentration can be cell-line dependent. Therefore, it is highly recommended to perform a dose-response experiment with varying concentrations of uridine (e.g., 10 µM to 1 mM) to determine the most effective concentration for your specific cell model.[4]
Q4: How should I assess cell viability in my uridine rescue experiment?
A4: Cell viability is frequently measured using assays that quantify ATP levels, such as the CellTiter-Glo® Luminescent Cell Viability Assay. Other common methods include assays that measure metabolic activity (e.g., MTT or WST-1 assays) or membrane integrity (e.g., trypan blue exclusion or propidium iodide staining).[4][6]
Experimental Protocols
Protocol: Uridine Rescue in a Cell-Based Viability Assay with this compound
This protocol provides a general procedure for performing a uridine rescue experiment to validate the on-target activity of this compound.
Materials:
-
This compound
-
Uridine
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density. This density will depend on the cell line's doubling time and the assay duration (typically 72 hours).
-
Incubate the plate for 24 hours to allow cells to adhere and enter a logarithmic growth phase.[4]
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Prepare a stock solution of uridine in sterile water or PBS.
-
Prepare serial dilutions of this compound and a working solution of uridine in complete cell culture medium.
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add medium containing the various concentrations of this compound to the designated wells.
-
For the rescue groups, add medium containing both a fixed concentration of this compound (e.g., IC50 or 2x IC50) and the optimal concentration of uridine (e.g., 100 µM).
-
Include the following controls:
-
Vehicle control: Medium with the same concentration of DMSO used for the highest this compound concentration.
-
Uridine only control: Medium with uridine at the rescue concentration.
-
Untreated control: Cells in medium only.
-
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in a Cancer Cell Line
| Compound | Target | IC50 (Enzymatic Assay) | Ki (Enzymatic Assay) |
| This compound | Human DHODH | 0.13 µM[1][2] | 0.016 µM[1][2] |
| This compound | P. falciparum DHODH | 47.4 µM[1][2] | 5.6 µM[1][2] |
Table 2: Example of Uridine Rescue Experiment Data
Note: The following data are illustrative and serve as a template. Actual results will vary depending on the cell line and experimental conditions.
| Treatment Group | This compound (µM) | Uridine (µM) | Cell Viability (%) |
| Untreated Control | 0 | 0 | 100 |
| Vehicle Control (DMSO) | 0 | 0 | 98 |
| Uridine Only | 0 | 100 | 99 |
| This compound | 0.1 | 0 | 75 |
| This compound | 0.5 | 0 | 52 |
| This compound | 1.0 | 0 | 30 |
| This compound | 2.0 | 0 | 15 |
| Uridine Rescue | 1.0 | 100 | 95 |
Troubleshooting Guide
Issue 1: Uridine fails to rescue the effects of this compound.
-
Possible Cause 1: Sub-optimal uridine concentration.
-
Solution: Perform a dose-response experiment with a range of uridine concentrations (e.g., 10 µM to 1 mM) to identify the optimal rescue concentration for your specific cell line.[4]
-
-
Possible Cause 2: Off-target effects of this compound.
-
Solution: While this compound is a potent DHODH inhibitor, at very high concentrations, off-target effects may become apparent. Ensure you are using a concentration of this compound that is relevant to its IC50 value. If the lack of rescue persists at concentrations around the IC50, further investigation into potential off-target mechanisms may be necessary.
-
-
Possible Cause 3: Impaired uridine uptake or metabolism by the cells.
-
Solution: Investigate the expression and activity of nucleoside transporters in your cell line. Some cell lines may have low levels of the transporters required for efficient uridine uptake.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding by thorough mixing. Use a multichannel pipette to minimize variability during seeding.
-
-
Possible Cause 2: Edge effects on the microplate.
-
Solution: To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental conditions. Fill the peripheral wells with sterile PBS or medium.
-
-
Possible Cause 3: Pipetting errors.
-
Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, guarantee thorough mixing at each step.
-
Issue 3: Unexpectedly high or low cell viability in control wells.
-
Possible Cause 1: Contamination.
-
Solution: Regularly inspect your cell cultures for any signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
-
Possible Cause 2: Issues with the cell viability reagent.
-
Solution: Confirm that the cell viability reagent is stored correctly and has not expired. Prepare the reagent according to the manufacturer's instructions immediately before use.
-
-
Possible Cause 3: Incorrect cell seeding density.
-
Solution: If the cells in the control wells are over-confluent or have detached by the end of the experiment, the initial seeding density was too high. Conversely, if the cell number is too low, the signal may be weak. Optimize the initial seeding density for your specific cell line and the duration of the assay.
-
Visualizations
Caption: this compound inhibits the de novo pyrimidine synthesis pathway.
Caption: Experimental workflow for a uridine rescue experiment.
Caption: Troubleshooting decision tree for a failed uridine rescue.
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DHODH-IN-8 Instability in Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with the DHODH inhibitor, DHODH-IN-8, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1] By inhibiting DHODH, this compound blocks the synthesis of pyrimidines, which are essential for DNA and RNA synthesis, thereby impeding the proliferation of rapidly dividing cells.[2][3] It has shown activity against both human and Plasmodium falciparum DHODH.[1][4]
Q2: I'm observing variable or lower-than-expected potency of this compound in my cell-based assays. What could be the cause?
Inconsistent results with small molecule inhibitors can arise from several factors. A primary concern is the stability of the compound in the cell culture medium. This compound may degrade over the course of a multi-day experiment, leading to a decrease in the effective concentration and consequently, reduced biological activity. Other potential issues include precipitation of the compound, and inaccuracies in the preparation of stock and working solutions.
Q3: What are the potential signs of this compound instability or precipitation in my experiments?
Signs of instability or precipitation include:
-
Visual Precipitate: Cloudiness or visible particles in the cell culture medium after the addition of this compound. This is more likely to occur when diluting a concentrated DMSO stock into an aqueous medium.
-
Inconsistent Dose-Response: A shallow or inconsistent dose-response curve, or a lack of effect at expected active concentrations.
-
Loss of Activity Over Time: Observing a strong initial effect that diminishes over the duration of the experiment.
-
Irreproducible Results: Significant variability in results between replicate experiments.
Q4: What specific chemical feature of this compound might contribute to its instability?
The chemical structure of this compound contains an N-acylhydrazone moiety. This functional group can be susceptible to hydrolysis in aqueous environments, such as cell culture media, which could lead to the degradation of the compound.[5][6][7][8] The rate of hydrolysis can be influenced by factors such as pH and temperature.[6][9][10][11][12][13]
Q5: How does inhibition of DHODH affect downstream signaling pathways?
Inhibition of DHODH depletes the intracellular pool of pyrimidines, which can lead to cell cycle arrest and, in some cancer cells, has been shown to activate the p53 tumor suppressor pathway.[2][14] This can result in either cell cycle arrest to allow for DNA repair or, in cases of severe nucleotide depletion, apoptosis.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Culture Media
Symptoms:
-
Visible precipitate or cloudiness in the media.
-
Inconsistent biological activity.
Possible Causes:
-
Poor aqueous solubility of the compound.
-
Improper dilution of the DMSO stock solution.
-
High final concentration of the inhibitor.
Solutions:
| Step | Action | Rationale |
| 1. Review Stock Solution Preparation | Ensure your this compound stock solution is fully dissolved in high-quality, anhydrous DMSO. Sonication is recommended to aid dissolution.[1] Prepare fresh stock solutions regularly and store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[15][16][17][18] | Improperly prepared or stored stock solutions can be a primary source of precipitation. Repeated freeze-thaw cycles can cause the compound to come out of solution. |
| 2. Optimize Dilution Technique | Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this intermediate dilution to the final volume of complete media.[17] | This gradual decrease in DMSO concentration helps to keep the hydrophobic compound in solution. |
| 3. Lower the Final DMSO Concentration | Keep the final concentration of DMSO in your cell culture medium below 0.5% to avoid solvent-induced toxicity and to minimize the risk of precipitation. | High concentrations of organic solvents can affect cell health and compound solubility. |
| 4. Consider Pre-warming the Media | Pre-warm the cell culture media to 37°C before adding the this compound solution. | Temperature can affect the solubility of small molecules. |
Issue 2: Suspected Chemical Degradation of this compound
Symptoms:
-
Loss of biological effect over time in long-term assays.
-
Irreproducible results between experiments.
Possible Causes:
-
Hydrolysis of the N-acylhydrazone moiety.
-
Instability due to media components, pH, or temperature.[10][11][12][13][21]
Solutions:
| Step | Action | Rationale |
| 1. Assess Compound Stability | Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium at 37°C and analyzing its concentration at different time points using HPLC-MS. | This will provide quantitative data on the half-life of this compound under your experimental conditions. |
| 2. Replenish the Compound | For long-term experiments (e.g., > 24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours. | This will help to maintain a more consistent concentration of the active compound throughout the experiment. |
| 3. Control for pH | Ensure that the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). | The hydrolysis of hydrazones can be pH-dependent.[6][7][9] |
| 4. Minimize Exposure to Light | Protect stock solutions and media containing this compound from prolonged exposure to light. | Although not specifically documented for this compound, some organic molecules are light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution (Molecular Weight: 312.75 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO.
-
Vortex the tube until the powder is dispersed.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC-MS
Objective: To determine the half-life of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile conical tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare a working solution of this compound at a final concentration of 10 µM in the desired cell culture medium.
-
Aliquot the solution into multiple sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At each time point, remove one tube and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, thaw the samples and prepare them for HPLC-MS analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation to remove debris.
-
Analyze the supernatant by HPLC-MS to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time and calculate the half-life of the compound in the medium.
Mandatory Visualizations
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. thescipub.com [thescipub.com]
- 14. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.cn [medchemexpress.cn]
- 18. researchgate.net [researchgate.net]
- 19. The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating DHODH-IN-8 Cytotoxicity in Normal Cells
This technical support center is a resource for researchers, scientists, and drug development professionals to address and mitigate the cytotoxic effects of DHODH-IN-8 in normal (non-malignant) cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound is an inhibitor of the human dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest, particularly at the S-phase, and subsequently apoptosis in proliferating cells.[1][2][3][4] While rapidly dividing cancer cells are often more sensitive to the inhibition of this pathway, normal proliferating cells can also be affected.[4]
Q2: Is there a therapeutic window for this compound between cancer cells and normal cells?
A2: A therapeutic window, where cancer cells are more sensitive to a drug than normal cells, is a key objective in cancer therapy. For DHODH inhibitors, this window is predicated on the higher dependency of many cancer cells on the de novo pyrimidine synthesis pathway compared to normal cells, which can often rely more on the pyrimidine salvage pathway.[4] However, the extent of this window can vary significantly depending on the specific cell types. Some studies with other DHODH inhibitors have shown similar cytotoxic effects on both cancer and normal cell lines in vitro.[5] Therefore, it is crucial to empirically determine the therapeutic window for this compound in your specific experimental system by comparing the IC50 values in your cancer cell line of interest and the relevant normal control cell lines.
Q3: How can I mitigate the cytotoxic effects of this compound on my normal cells?
A3: The most effective and widely documented method to mitigate the on-target cytotoxicity of DHODH inhibitors is through uridine rescue .[1][6] Exogenous uridine can be taken up by cells and utilized by the pyrimidine salvage pathway to produce the necessary pyrimidine nucleotides, thereby bypassing the block in the de novo pathway caused by this compound.[1][6]
Q4: What is the recommended concentration of uridine for a rescue experiment?
A4: The optimal concentration of uridine can vary between cell types. However, a common starting concentration for rescue experiments is 100 µM .[1][6][7] It is advisable to perform a dose-response experiment with uridine (e.g., ranging from 1 µM to 200 µM) to determine the minimal concentration required for complete rescue of your specific normal cell line. It's important to note that physiological plasma concentrations of uridine are in the range of 5-20 µM.[8][9]
Q5: Will uridine supplementation interfere with the anti-cancer effects of this compound in my co-culture experiments?
A5: Yes, it is highly likely. Since uridine rescue bypasses the mechanism of action of this compound, it will also rescue cancer cells from its cytotoxic effects. This is a critical consideration for experimental design. The primary purpose of a uridine rescue experiment is to confirm that the observed cytotoxicity is an on-target effect of DHODH inhibition.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Normal Control Cell Lines
-
Possible Cause 1: On-target effect due to pyrimidine depletion.
-
Troubleshooting Steps:
-
Confirm On-Target Activity with Uridine Rescue: Perform a uridine rescue experiment as detailed in the "Experimental Protocols" section. If the addition of uridine reverses the cytotoxicity, it confirms the effect is due to DHODH inhibition.
-
Optimize this compound Concentration: Determine the IC50 of this compound in your normal cell line. If possible, use a concentration that is effective against your cancer cell line while minimizing toxicity to the normal cells.
-
Consider the Proliferative State of Normal Cells: Rapidly proliferating normal cells will be more sensitive to DHODH inhibition. If experimentally feasible, using quiescent or slowly dividing normal cells may reduce cytotoxicity.
-
-
-
Possible Cause 2: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Uridine Rescue Fails: If uridine supplementation does not rescue the cytotoxicity, it may indicate off-target effects.
-
Concentration Reduction: Test lower concentrations of this compound to see if a therapeutic window can be established where on-target effects are maintained with reduced off-target toxicity.
-
Consult Literature for Known Off-Targets: Review available literature on this compound and similar compounds for any reported off-target activities.
-
-
Issue 2: Inconsistent Results in Uridine Rescue Experiments
-
Possible Cause 1: Suboptimal Uridine Concentration.
-
Troubleshooting Steps:
-
Titrate Uridine Concentration: Perform a dose-response experiment with varying concentrations of uridine (e.g., 1, 10, 50, 100, 200 µM) to find the optimal rescue concentration for your specific normal cell line.
-
Ensure Uridine Stability: Prepare fresh uridine solutions for each experiment, as uridine can degrade over time in solution.
-
-
-
Possible Cause 2: Inefficient Uridine Uptake.
-
Troubleshooting Steps:
-
Verify Nucleoside Transporter Expression: Some cell lines may have low expression of the nucleoside transporters required for uridine uptake. You can check for the expression of transporters like ENT1 and ENT2 via qPCR or western blotting.
-
Extend Incubation Time: A longer incubation period with uridine prior to or concurrently with this compound treatment may allow for sufficient uptake and conversion to pyrimidine nucleotides.
-
-
Data Presentation
Table 1: IC50 Values of this compound
| Target | IC50 (µM) |
| Human DHODH (enzymatic assay) | 0.13[10] |
| Plasmodium falciparum DHODH (enzymatic assay) | 47.4[10] |
Table 2: General Guidelines for Uridine Rescue Experiments
| Parameter | Recommendation | Rationale |
| Uridine Concentration | Start with 100 µM; titrate for optimization. | This concentration has been shown to rescue various cell lines from DHODH inhibitor effects.[1][6][7] |
| This compound Concentration | Use a concentration at or above the IC50 for the target cells. | To ensure that a cytotoxic effect is observable and can be rescued. |
| Incubation Time | 48-72 hours. | Sufficient time for the cytotoxic effects of DHODH inhibition to manifest. |
| Controls | Vehicle (DMSO) only, Uridine only, this compound only. | To establish baseline viability and isolate the effects of each component. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity (IC50) of this compound in Normal Cells
-
Cell Seeding: Seed your normal cell line of choice (e.g., human dermal fibroblasts, HUVECs) in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete cell culture medium. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.01 µM to 100 µM). Also, prepare a 2X vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the existing medium from the cells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound dilutions or the vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the results and calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Uridine Rescue of this compound Induced Cytotoxicity
-
Cell Seeding: Seed normal cells in a 96-well plate as described in Protocol 1.
-
Compound Preparation:
-
Prepare a 2X stock of this compound at a concentration that induces significant cytotoxicity (e.g., 2X the IC50 value).
-
Prepare a 4X stock of uridine (e.g., 400 µM) in complete cell culture medium.
-
Prepare the following 2X treatment media:
-
Vehicle control (e.g., DMSO)
-
This compound
-
Uridine (at 2X final concentration, e.g., 200 µM)
-
This compound + Uridine
-
-
-
Treatment: Remove the existing medium. Add 50 µL of the appropriate 2X treatment media to the wells.
-
Incubation: Incubate for 48 to 72 hours.
-
Viability Assessment: Measure cell viability.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those treated with this compound and uridine. A significant increase in viability in the co-treatment group indicates a successful rescue.
Mandatory Visualizations
Caption: Mechanism of this compound cytotoxicity and uridine rescue.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Putative signaling pathway for this compound cytotoxicity.
References
- 1. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting genetic and environmental vulnerabilities to target DHODH in CNS tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Dehydrogenase | TargetMol [targetmol.com]
Technical Support Center: Interpreting Unexpected Results with DHODH-IN-8
Welcome to the technical support center for DHODH-IN-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes and to offer troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] DHODH catalyzes the conversion of dihydroorotate to orotate, a crucial step for the production of pyrimidines, which are essential for DNA and RNA synthesis.[1][2] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, leading to a reduction in cell proliferation.[2]
Q2: I'm not seeing the expected level of cytotoxicity with this compound. What could be the reason?
A2: There are several possibilities:
-
On-target effect may not be apoptosis: Inhibition of DHODH does not always lead to classical apoptosis. In some cancer cell lines, particularly in acute myeloid leukemia (AML), DHODH inhibitors have been shown to induce terminal differentiation instead of cell death.[3][4]
-
Cell line dependency: The sensitivity of cell lines to DHODH inhibition can vary significantly.[5] Some cell lines may have a greater reliance on the pyrimidine salvage pathway, making them less susceptible to inhibitors of the de novo synthesis pathway.
-
Uridine in media: The presence of uridine in your cell culture media can rescue cells from the effects of DHODH inhibition by fueling the pyrimidine salvage pathway.
-
Compound stability: Ensure that this compound is properly stored and handled to maintain its activity.
Q3: My in vivo results with this compound in a mouse model are not consistent with my in vitro data. Why might this be?
A3: Discrepancies between in vitro and in vivo results can be attributed to species specificity of the DHODH enzyme. This compound has been shown to have different potencies against human and Plasmodium falciparum DHODH.[1] It is crucial to determine the activity of this compound against the murine DHODH to ensure the in vivo model is appropriate. Some DHODH inhibitors have shown weaker activity against rodent DHODH compared to the human enzyme.[6]
Q4: How can I confirm that the observed effects of this compound in my experiments are due to on-target inhibition of DHODH?
A4: Two key experiments can help confirm on-target activity:
-
Uridine Rescue Assay: Supplementing your cell culture media with uridine should reverse the anti-proliferative or other phenotypic effects of this compound. This is because uridine can be utilized by the pyrimidine salvage pathway, bypassing the need for de novo synthesis.
-
Biomarker Analysis: Measure the intracellular levels of dihydroorotate (DHO), the substrate of DHODH. On-target inhibition of DHODH will lead to an accumulation of DHO.[7][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Ki |
| Human DHODH | 0.13 µM | 0.016 µM |
| Plasmodium falciparum DHODH | 47.4 µM | 5.6 µM |
Data sourced from MedchemExpress and TargetMol.[1] Note: IC50 values can be cell-line dependent.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 312.75 |
| Formula | C17H13ClN2O2 |
| Solubility | DMSO: 55 mg/mL (175.86 mM) |
Data sourced from TargetMol. Sonication is recommended for dissolution in DMSO.
Experimental Protocols
Protocol 1: Uridine Rescue Assay
This protocol is designed to confirm that the observed cellular effects of this compound are due to the inhibition of the de novo pyrimidine biosynthesis pathway.
Materials:
-
This compound
-
Uridine (sterile, cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of uridine in sterile water or PBS.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Prepare a set of this compound serial dilutions in medium supplemented with 100 µM uridine.
-
-
Treatment:
-
Remove the media from the cells and replace it with the media containing the different concentrations of this compound, with or without uridine.
-
Include the following controls:
-
Vehicle control (medium with DMSO)
-
Uridine only control (medium with 100 µM uridine)
-
Untreated control
-
-
-
Incubation: Incubate the plates for a duration sufficient to observe a significant effect on cell viability (e.g., 48-72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the concentration of this compound for both the uridine-treated and untreated groups. A rightward shift in the dose-response curve in the presence of uridine indicates a successful rescue and confirms on-target activity.
Protocol 2: Measurement of Dihydroorotate (DHO) Accumulation
This protocol describes a general method to measure the intracellular accumulation of the DHODH substrate, DHO, as a biomarker of target engagement.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
Methanol
-
Water
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Treatment: Culture your cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solution (e.g., 80% methanol in water) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet the protein and debris.
-
-
Sample Analysis:
-
Collect the supernatant containing the metabolites.
-
Analyze the samples by LC-MS to quantify the levels of DHO.
-
-
Data Analysis: Compare the levels of DHO in the this compound-treated samples to the vehicle-treated controls. A dose- and time-dependent increase in DHO levels is indicative of DHODH inhibition.
Signaling Pathways and Workflow Diagrams
Caption: De novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: The cellular context determines the outcome of DHODH inhibition.
References
- 1. haematologica.org [haematologica.org]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DHODH-IN-8 In Vivo Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DHODH-IN-8 in in vivo experiments. The information is designed to assist scientists and drug development professionals in overcoming common challenges to maximize the efficacy of this potent dihydroorotate dehydrogenase (DHODH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleosides, which are critical for DNA and RNA synthesis.[4] By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby arresting cell proliferation and inducing cell death in rapidly dividing cells, such as cancer cells, that are highly dependent on this pathway.[5][6][7]
Q2: What are the potential therapeutic applications of this compound?
A2: DHODH inhibitors have shown promise in a variety of diseases characterized by rapid cell proliferation. These include cancer, autoimmune diseases, and viral infections.[4][5][8] Specifically, DHODH inhibition has been explored in preclinical models of acute myeloid leukemia (AML), medulloblastoma, and various solid tumors.[6][7][9]
Q3: I am not observing the expected in vivo efficacy with this compound. What are the common reasons for this?
A3: Lack of in vivo efficacy despite potent in vitro activity can stem from several factors. The most common issues include:
-
Poor bioavailability: The compound may not be adequately absorbed into the bloodstream after administration.
-
Rapid metabolism and clearance: The compound may be quickly broken down and eliminated from the body, preventing it from reaching therapeutic concentrations at the target site.
-
Suboptimal formulation: The formulation may not be suitable for the chosen route of administration, leading to poor solubility and absorption.
-
Inadequate dosing regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor.
-
Target engagement issues: The compound may not be reaching the target tissue or cells at a high enough concentration to effectively inhibit DHODH.
Q4: How can I assess target engagement of this compound in my animal model?
A4: A key pharmacodynamic biomarker for DHODH inhibition is the accumulation of its substrate, dihydroorotate (DHO), in plasma, urine, and tumor tissue.[10] A significant, dose-dependent increase in DHO levels following treatment with this compound would confirm target engagement.[10] Conversely, a decrease in downstream metabolites such as UMP, UDP, and UTP would also indicate pathway inhibition.[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound and provides actionable steps for resolution.
| Problem | Potential Cause | Troubleshooting Steps |
| No observable anti-tumor effect. | 1. Inadequate Drug Exposure: Poor bioavailability, rapid metabolism, or suboptimal formulation. | - Verify Formulation: Ensure this compound is fully dissolved in the vehicle. Consider using a formulation enhancer such as PEG300, Tween 80, or Cremophor EL. A common starting formulation for poorly soluble compounds is 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline. - Optimize Route of Administration: If oral gavage results in poor exposure, consider intraperitoneal (IP) or intravenous (IV) injection. - Conduct a Pilot Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma over time to determine key PK parameters like Cmax, Tmax, and half-life. This will help in designing an effective dosing schedule. |
| 2. Insufficient Target Inhibition: The dose may be too low to achieve the necessary level of DHODH inhibition in the tumor. | - Perform a Pharmacodynamic (PD) Study: Measure the levels of dihydroorotate (DHO) in the plasma, urine, or tumor tissue of treated animals. A significant increase in DHO indicates target engagement.[10] - Dose Escalation Study: Gradually increase the dose of this compound to determine the maximum tolerated dose (MTD) and identify a dose that provides sustained target inhibition. | |
| 3. Tumor Model Resistance: The specific tumor model may not be sensitive to DHODH inhibition. | - Confirm In Vitro Sensitivity: Re-evaluate the IC50 of this compound in the cancer cell line used for the xenograft model. - Investigate Resistance Mechanisms: Some cancer cells may utilize the pyrimidine salvage pathway to bypass the effects of DHODH inhibition.[11][12] Consider combination therapies to block this pathway. | |
| High toxicity and animal morbidity. | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | - Run a Vehicle-Only Control Group: Administer the vehicle alone to a cohort of animals to assess its toxicity. - Reduce Vehicle Concentration: If the vehicle is toxic, try to reduce the concentration of solvents like DMSO. |
| 2. On-Target Toxicity: Inhibition of DHODH in normal, rapidly dividing tissues (e.g., gastrointestinal tract, hematopoietic cells) can lead to toxicity. | - Reduce the Dose: Lower the dose of this compound to a level that is effective against the tumor but better tolerated by the animal. - Optimize Dosing Schedule: Consider intermittent dosing (e.g., every other day) to allow for recovery of normal tissues. | |
| Inconsistent results between animals. | 1. Inaccurate Dosing: Variability in the administered dose. | - Ensure Homogeneous Formulation: Thoroughly mix the formulation before each administration to ensure a consistent concentration. - Precise Administration Technique: Use calibrated equipment for oral gavage or injections to ensure accurate dosing for each animal. |
| 2. Inter-animal Metabolic Differences: Natural variations in drug metabolism between individual animals. | - Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual variability. - Monitor Animal Health: Closely monitor the weight and overall health of the animals, as this can influence drug metabolism. |
Experimental Protocols
In Vivo Formulation Preparation (Example)
For a target dose of 10 mg/kg and an administration volume of 100 µL per 20g mouse, the required concentration of the dosing solution is 2 mg/mL.
-
Stock Solution: Prepare a 40 mg/mL stock solution of this compound in 100% DMSO. For 2 mg of this compound, this would be 50 µL of DMSO.
-
Vehicle Preparation:
-
To the 50 µL of this compound stock solution, add 300 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 600 µL of saline or PBS and mix until the final solution is clear.
-
-
Final Concentration: This will result in a 1 mL solution with a this compound concentration of 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.
Note: This is a general starting formulation. The optimal formulation may need to be determined empirically.
Visualizations
DHODH Signaling Pathway
Caption: The de novo pyrimidine biosynthesis pathway and the inhibitory action of this compound.
In Vivo Efficacy Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting the lack of in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 6. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 9. embopress.org [embopress.org]
- 10. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells | PLOS Genetics [journals.plos.org]
DHODH-IN-8 and Ferroptosis Induction: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential of DHODH-IN-8 to induce ferroptosis. The information is based on the established role of Dihydroorotate Dehydrogenase (DHODH) as a key regulator of ferroptosis. While direct studies on this compound's ferroptotic activity are emerging, the principles derived from other DHODH inhibitors like brequinar provide a strong foundation for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism for this compound inducing ferroptosis?
A1: Dihydroorotate dehydrogenase (DHODH) is an enzyme located in the inner mitochondrial membrane that plays a crucial role in de novo pyrimidine biosynthesis.[1][2] Beyond this, DHODH has been identified as a novel defender against ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[3][4][5] The protective mechanism of DHODH is independent of the well-established GPX4 and FSP1 pathways.[1][5] DHODH reduces ubiquinone (Coenzyme Q10) to ubiquinol, a potent radical-trapping antioxidant that protects mitochondrial membranes from lipid peroxidation.[1][2][5][6] By inhibiting DHODH, this compound is hypothesized to decrease the production of ubiquinol, leading to an accumulation of lipid reactive oxygen species (ROS) in the mitochondria and subsequently inducing ferroptosis.[6]
Q2: In which experimental systems is this compound likely to be most effective at inducing ferroptosis?
A2: The efficacy of DHODH inhibitors in inducing ferroptosis is often context-dependent, with a significant factor being the cellular expression level of Glutathione Peroxidase 4 (GPX4).[1][5] Cancer cells with inherently low GPX4 expression (GPX4low) are particularly susceptible to ferroptosis upon DHODH inhibition.[1][5] In cells with high GPX4 expression (GPX4high), this compound may act synergistically with other ferroptosis-inducing agents or chemotherapeutics that either inhibit GPX4 or deplete glutathione.[1][5] Therefore, initial characterization of the GPX4 status in your cell model is recommended.
Q3: What are the key molecular markers to confirm ferroptosis induction by this compound?
A3: To confirm that cell death induced by this compound is indeed ferroptosis, several key markers should be assessed:
-
Increased Lipid Peroxidation: Measured by assays for malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), or by using fluorescent probes like C11-BODIPY 581/591.[3][7]
-
Depletion of Glutathione (GSH): While DHODH inhibition acts independently of GPX4, monitoring GSH levels can help understand the overall redox state of the cell.
-
Iron-Dependence: Cell death should be rescued by iron chelators such as deferoxamine (DFO).
-
Rescue by Ferroptosis Inhibitors: Co-treatment with specific ferroptosis inhibitors like ferrostatin-1 or liproxstatin-1 should rescue the cell death phenotype.[7]
-
Mitochondrial Dysfunction: Assessed by measuring mitochondrial membrane potential using dyes like JC-1.[3][7]
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, there is strong evidence that DHODH inhibition can act synergistically with other anti-cancer therapies. For instance, combining a DHODH inhibitor with cisplatin has been shown to enhance ferroptosis and suppress tumor growth in cervical cancer models.[3][8] Additionally, in GPX4high cancer cells, combining a DHODH inhibitor with agents that induce ferroptosis through other mechanisms (e.g., sulfasalazine) can lead to a synergistic effect.[1][5] DHODH inhibition has also been shown to enhance radiotherapy-induced ferroptosis.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant cell death observed after this compound treatment. | Cell line may have high GPX4 expression or other compensatory antioxidant mechanisms. | 1. Confirm DHODH inhibition by measuring pyrimidine biosynthesis. 2. Assess the GPX4 expression level in your cells. 3. If GPX4 is high, consider combining this compound with a GPX4 inhibitor (e.g., RSL3) or a system Xc- inhibitor (e.g., erastin, sulfasalazine). |
| Cell death is observed, but it is not rescued by ferroptosis inhibitors (ferrostatin-1, liproxstatin-1). | The observed cell death may be due to other mechanisms, such as apoptosis or necroptosis, or the concentration of the inhibitor is too low. | 1. Titrate the concentration of the ferroptosis inhibitor. 2. Assess markers of apoptosis (e.g., caspase-3 cleavage) and necroptosis (e.g., MLKL phosphorylation). 3. Ensure the primary mechanism of cell death is lipid peroxidation by measuring MDA or using lipid ROS probes. |
| Inconsistent results between experiments. | 1. Variability in cell density at the time of treatment. 2. Instability of this compound in solution. 3. Differences in iron concentration in the cell culture medium. | 1. Maintain consistent cell seeding densities. 2. Prepare fresh stock solutions of this compound for each experiment. It is recommended to sonicate for better dissolution.[9] 3. Use fresh, high-quality cell culture medium for all experiments. |
| Difficulty in dissolving this compound powder. | This compound may have limited solubility in aqueous solutions. | The recommended solvent is DMSO. Sonication can aid in dissolution. If solubility issues persist, consider using a lower concentration or less powder.[9] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Compound | Target | IC50 | Ki |
| This compound | Human DHODH | 0.13 µM | 0.016 µM |
| This compound | Plasmodium falciparum DHODH | 47.4 µM | 5.6 µM |
Experimental Protocols
Protocol 1: Assessment of Ferroptosis Induction by this compound in Cancer Cells
-
Cell Culture: Plate cancer cells (e.g., HT-1080, HeLa) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 0.1 µM to 10 µM). Include the following controls:
-
Vehicle control (DMSO)
-
Positive control for ferroptosis (e.g., RSL3 or erastin)
-
Co-treatment with this compound and a ferroptosis inhibitor (e.g., 1 µM ferrostatin-1)
-
Co-treatment with this compound and an iron chelator (e.g., 100 µM deferoxamine)
-
-
Cell Viability Assay: After 24-48 hours of treatment, assess cell viability using a CCK-8 assay or similar method.[3]
-
Lipid Peroxidation Assay:
-
Plate cells in 6-well plates and treat as described above.
-
After 24 hours, stain the cells with C11-BODIPY 581/591 for 30 minutes.
-
Analyze the fluorescence shift from red to green using flow cytometry, which indicates lipid peroxidation.
-
-
Malondialdehyde (MDA) Assay:
Signaling Pathways and Workflows
Caption: this compound inhibits DHODH, preventing the reduction of ubiquinone to the antioxidant ubiquinol. This leads to an accumulation of mitochondrial lipid ROS, ultimately inducing ferroptosis.
Caption: A typical experimental workflow to investigate the ferroptosis-inducing potential of this compound.
Caption: A logical troubleshooting guide for experiments where this compound fails to induce the expected cell death.
References
- 1. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. DHODH-mediated ferroptosis defence is a targetable vulnerability in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. tebubio.com [tebubio.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
addressing poor solubility of DHODH-IN-8 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of the dihydroorotate dehydrogenase (DHODH) inhibitor, DHODH-IN-8, in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent inhibitor of human and Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an enzyme crucial for de novo pyrimidine biosynthesis.[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as buffers and cell culture media. This can result in compound precipitation, leading to inaccurate experimental results and difficulties in formulation for in vivo studies.
Q2: What is the known solubility of this compound?
A2: this compound exhibits high solubility in dimethyl sulfoxide (DMSO).[1][3] However, its solubility in aqueous buffers like PBS or cell culture media is not extensively documented in publicly available resources, though it is known to be low.
Q3: What are the initial signs of solubility issues in my experiment?
A3: Signs of poor solubility include the appearance of a precipitate (cloudiness, crystals, or film) in your stock solution upon dilution in aqueous media, inconsistent results between experimental replicates, and lower-than-expected activity of the compound.
Q4: Can I heat the solution to dissolve this compound?
A4: Gentle warming can be attempted to aid dissolution. However, prolonged or excessive heating should be avoided as it may degrade the compound. It is recommended to try other solubilization methods first.
Q5: Is sonication recommended for dissolving this compound?
A5: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO.[1]
Troubleshooting Guide
Issue: Precipitate forms when diluting my DMSO stock solution in aqueous buffer or media.
Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.
Solution:
-
Decrease the final concentration of this compound: If your experimental design allows, lowering the final concentration of the inhibitor may resolve the precipitation issue.
-
Increase the DMSO concentration in the final solution: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[4] However, it is crucial to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.
-
Use a pre-warmed aqueous solution: Adding the DMSO stock to a pre-warmed (e.g., 37°C) buffer or media can sometimes help maintain solubility.
-
Employ a stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in smaller steps with the aqueous solution while vortexing.
Issue: Inconsistent or lower-than-expected results in cell-based assays.
Cause: Poor solubility can lead to an inaccurate concentration of the active compound in the assay, resulting in variability and reduced potency.
Solution:
-
Visually inspect for precipitation: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation.
-
Prepare fresh dilutions for each experiment: Do not store diluted aqueous solutions of this compound, as the compound may precipitate over time.
-
Optimize your stock and working solution preparation: Follow a validated protocol for preparing your solutions (see Experimental Protocols section).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference(s) |
| DMSO | 55 mg/mL (approx. 175.86 mM) | Sonication is recommended to aid dissolution. | [1] |
| DMSO | 10 mM | - | [3] |
| Aqueous Solutions (Water, PBS, Cell Culture Media) | Poorly soluble (exact value not specified) | Expected to be significantly less than in DMSO. | General knowledge for hydrophobic compounds |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 55 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the solution in a water bath for several minutes until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
-
Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (in DMSO): If necessary, perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations.
-
Final Dilution (in Aqueous Media): Directly before use, dilute the DMSO stock or intermediate solution into pre-warmed (37°C) cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Example: To prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 10 mM DMSO stock solution to 999 µL of cell culture medium.
-
-
Mixing: Mix the working solution thoroughly by gentle vortexing or inversion.
-
Application: Immediately add the working solution to the cell cultures.
Protocol 3: Formulation for In Vivo Studies
This protocol is adapted from a supplier's recommendation and may require optimization based on the specific animal model and administration route.[1]
-
Prepare a concentrated stock: Dissolve this compound in DMSO to a concentration of 40 mg/mL. Sonication may be required.
-
Add PEG300: To 50 µL of the 40 mg/mL DMSO stock, add 300 µL of PEG300. Mix well until the solution is clear.
-
Add Tween 80: Add 50 µL of Tween 80 to the mixture and mix thoroughly.
-
Add Saline/PBS: Add 600 µL of sterile saline or PBS to the mixture and mix well. The final concentration of this compound in this formulation will be 2 mg/mL.
Mandatory Visualizations
Caption: Simplified signaling pathway of DHODH and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
References
Validation & Comparative
Validating DHODH-IN-8: A Comparative Guide to On-Target Effects
For researchers, scientists, and drug development professionals, validating the on-target effects of a chemical probe is a critical step in preclinical research. This guide provides a comparative analysis of DHODH-IN-8, a known inhibitor of Dihydroorotate Dehydrogenase (DHODH), with other alternative inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of validation studies.
This compound is an inhibitor of human and Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, and its inhibition can arrest the proliferation of rapidly dividing cells, making it a target for cancer, autoimmune disorders, and infectious diseases.
Comparative Performance of DHODH Inhibitors
The efficacy of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the in vitro potency of this compound in comparison to other commonly used DHODH inhibitors.
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| This compound | Human DHODH | 0.13 | 0.016 | [1][2] |
| P. falciparum DHODH | 47.4 | 5.6 | [1][2] | |
| Brequinar | Human DHODH | ~0.02 | - | [3] |
| Teriflunomide (A77 1726) | Human DHODH | - | - | [4] |
| Leflunomide | Human DHODH | - | - | [4] |
| BAY 2402234 | Human DHODH | 0.0012 | - | [5] |
Experimental Protocols for On-Target Validation
To confirm that the cellular effects of this compound are a direct result of its interaction with DHODH, two key experiments are recommended: a direct enzymatic assay and a cell-based uridine rescue assay.
DHODH Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified DHODH. A common method is a spectrophotometric assay that monitors the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
L-Dihydroorotic acid (DHO) - substrate
-
Coenzyme Q10 (CoQ10) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
This compound and other inhibitors
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in DMSO.
-
In a 96-well plate, add the inhibitor dilutions to the assay buffer.
-
Add the recombinant DHODH enzyme to each well and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of DHO, CoQ10, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of decrease corresponds to the DHODH activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value.
Uridine Rescue Assay
This cell-based assay confirms that the anti-proliferative effects of this compound are due to the depletion of the pyrimidine pool. Exogenous uridine can be utilized by cells through the pyrimidine salvage pathway, bypassing the need for de novo synthesis and thus "rescuing" the cells from the effects of DHODH inhibition.
Materials:
-
Cancer cell line known to be sensitive to DHODH inhibition (e.g., a leukemia or lymphoma cell line)
-
Cell culture medium and supplements
-
This compound
-
Uridine
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a dilution series of this compound in the presence or absence of a fixed concentration of uridine (e.g., 100 µM).
-
Include appropriate controls: vehicle (DMSO) only, and uridine only.
-
Incubate the cells for a period that allows for the observation of an anti-proliferative effect (e.g., 72 hours).
-
Measure cell viability using a suitable reagent.
-
A reversal of the anti-proliferative effect of this compound in the presence of uridine confirms its on-target mechanism.
Visualizing the Molecular Pathway and Experimental Logic
To better understand the context of this compound's action, the following diagrams illustrate the de novo pyrimidine biosynthesis pathway and the logic of the on-target validation experiments.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, synthesis, and characterization of inhibitors of human and Plasmodium falciparum dihydroorotate dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to DHODH Inhibitors in Acute Myeloid Leukemia: Brequinar vs. DHODH-IN-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH), brequinar and DHODH-IN-8, in the context of Acute Myeloid Leukemia (AML) models. DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition has emerged as a promising therapeutic strategy for AML by inducing differentiation and apoptosis in leukemic cells.[1][2] While extensive preclinical data is available for brequinar, publicly accessible research on the efficacy of this compound in AML models is notably limited. This guide summarizes the existing experimental data to facilitate an objective comparison and inform future research directions.
Mechanism of Action: Targeting Pyrimidine Synthesis to Induce Differentiation
Both brequinar and this compound are small molecule inhibitors that target DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway. This enzyme, located in the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate.[3] Rapidly proliferating cells, such as AML blasts, are highly dependent on this pathway for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA replication.
Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, triggering cell cycle arrest, differentiation of myeloid blasts, and ultimately, apoptosis.[1][2] This targeted approach is believed to have a favorable therapeutic window, as normal hematopoietic cells are less reliant on the de novo pathway and can utilize the pyrimidine salvage pathway.
Compound Profiles and Performance Data
Brequinar
Brequinar is a well-characterized, potent inhibitor of DHODH that has been extensively studied in preclinical AML models and is undergoing clinical investigation for hematologic malignancies.
In Vitro Data
Brequinar has demonstrated potent activity against a variety of AML cell lines, inducing both cell death and differentiation.
| Cell Line | Assay | Endpoint | Result |
| THP-1, U937, MOLM-14 | Cell Viability | ED50 | ~1 µM |
| MOLM-14 | Differentiation (CD11b+) | % Positive Cells | 33.1% at 100 nM |
| Various AML cell lines | Cell Viability | IC50 | Generally in the low micromolar range |
In Vivo Data
In vivo studies using xenograft and syngeneic mouse models of AML have shown that brequinar can effectively reduce leukemia burden and prolong survival.
| AML Model | Dosing Regimen | Key Findings |
| THP-1 Xenograft | 5 mg/kg daily or 15 mg/kg every 3 days | Decreased tumor growth and increased CD11b expression.[4] |
| HoxA9 + Meis1 Syngeneic | 25 mg/kg twice weekly | Reduced leukemia burden and increased differentiation markers (CD11b, Gr-1).[4] |
| MLL/AF9 Syngeneic | Not specified | Decreased leukemia burden and increased differentiation markers. |
This compound
This compound is a known inhibitor of human DHODH. However, there is a significant lack of publicly available data on its efficacy in AML or any other cancer models. The primary research focus for this compound has been its antimalarial properties.
Enzymatic Activity
| Target | Assay | Endpoint | Result |
| Human DHODH | Enzymatic Assay | IC50 | 0.13 µM |
| Human DHODH | Enzymatic Assay | Ki | 0.016 µM |
Note: No in vitro or in vivo data for this compound in AML models could be identified in the public domain as of November 2025.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key assays used to evaluate DHODH inhibitors in AML models.
DHODH Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human DHODH.
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds (this compound, brequinar) in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate. Include a DMSO-only control.
-
Add 178 µL of the DHODH enzyme solution (e.g., 20 nM in Assay Buffer) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mix to each well (final concentrations, for example: 200 µM DHO, 120 µM DCIP, 50 µM CoQ10).
-
Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Calculate the rate of reaction and determine the IC50 values for the inhibitors.
Cell Viability Assay (CCK-8)
This colorimetric assay determines the number of viable cells by measuring the activity of cellular dehydrogenases.
Materials:
-
AML cell lines (e.g., THP-1, MOLM-14)
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Differentiation Assay (CD11b Staining)
This flow cytometry-based assay quantifies the expression of the myeloid differentiation marker CD11b on the surface of AML cells.
Materials:
-
AML cells treated with DHODH inhibitors
-
FITC- or PE-conjugated anti-human CD11b antibody
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Treat AML cells with the DHODH inhibitor for a time sufficient to induce differentiation (e.g., 72-96 hours).
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold PBS and resuspend them in FACS buffer.
-
Add the anti-CD11b antibody or isotype control and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry to determine the percentage of CD11b-positive cells.
Comparative Analysis and Future Perspectives
A direct, data-driven comparison of the performance of this compound and brequinar in AML models is not feasible at this time due to the absence of published studies on this compound in this context. Brequinar has a substantial body of preclinical evidence supporting its anti-leukemic activity, which has led to its advancement into clinical trials for AML.
The available data on this compound indicates that it is a potent inhibitor of the human DHODH enzyme. Its efficacy in AML models, however, remains an open question. Future research should focus on evaluating this compound in a panel of AML cell lines to determine its in vitro activity and compare it to established inhibitors like brequinar. Should promising in vitro results be obtained, subsequent in vivo studies in relevant AML models would be warranted.
For researchers in the field, brequinar serves as a well-validated tool compound and a benchmark for the development of new DHODH inhibitors. The potential of this compound as a therapeutic agent for AML is currently unknown and represents an area for future investigation. A thorough preclinical evaluation of this compound is necessary to ascertain its standing relative to brequinar and other DHODH inhibitors in development for the treatment of AML.
References
- 1. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Teriflunomide as an Alternative to DHODH-IN-8: A Comparative Guide for Researchers
An Objective Comparison of Two Dihydroorotate Dehydrogenase Inhibitors
For researchers in immunology, oncology, and infectious diseases, the enzyme dihydroorotate dehydrogenase (DHODH) represents a critical therapeutic target. As the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition disrupts the synthesis of DNA and RNA, which is essential for the proliferation of rapidly dividing cells like activated lymphocytes, cancer cells, and certain pathogens.[1][2][3][4][5][6] This guide provides a detailed comparison of two prominent DHODH inhibitors: Teriflunomide, an FDA-approved immunomodulatory drug, and DHODH-IN-8, a potent research compound.
Mechanism of Action: Targeting Pyrimidine Synthesis
Both Teriflunomide and this compound exert their primary effect by inhibiting the mitochondrial enzyme DHODH.[1][7][8][9][10] This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines.[5][6] By blocking this step, these inhibitors deplete the intracellular pool of pyrimidines, leading to a cytostatic effect on rapidly proliferating cells that are highly dependent on this pathway.[1][11] Resting or slowly dividing cells, which can utilize the salvage pathway for pyrimidine synthesis, are less affected.[12][13]
Chemical and Physical Properties
While both molecules target the same enzyme, they possess distinct chemical structures. Teriflunomide is the active metabolite of Leflunomide.[7]
| Property | Teriflunomide | This compound |
| Chemical Structure | (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide | 2-cyano-N-(4'-chloro-[1,1'-biphenyl]-4-yl)-3-hydroxy-2-butenamide |
| Molecular Formula | C₁₂H₉F₃N₂O₂[7][12][14][15] | C₁₇H₁₃ClN₂O₂[16][17] |
| Molecular Weight | 270.21 g/mol [7][12][14] | 312.75 g/mol [16][17] |
| CAS Number | 163451-81-8[7][12] | 1148126-03-7[16][17] |
In Vitro Inhibitory Activity
This compound demonstrates more potent inhibition of human DHODH in vitro compared to Teriflunomide. Notably, this compound also shows significant, though lesser, activity against the Plasmodium falciparum form of the enzyme, highlighting its potential as an antimalarial agent.[16][17][18][19]
| Inhibitor | Target | IC₅₀ (μM) | Kᵢ (μM) | Kₑ (nM) |
| Teriflunomide | Human DHODH | ~0.307[20][21] | 0.179[15] | 12[15] |
| This compound | Human DHODH | 0.13[16][17][18][19] | 0.016[16][17][18][19] | - |
| This compound | P. falciparum DHODH | 47.4[16][17][18][19] | 5.6[16][17][18][19] | - |
IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant; Kₑ: Dissociation constant. Values are compiled from multiple sources and may vary based on assay conditions.
Pharmacokinetic Profiles
A significant differentiator between the two compounds is their pharmacokinetic profile. Teriflunomide has been extensively studied in humans and is characterized by high oral bioavailability and a very long elimination half-life.[13][22][23] Pharmacokinetic data for this compound is not available from human studies, as it remains a research compound.
| Parameter | Teriflunomide | This compound |
| Bioavailability | ~100% (oral)[13][22] | Not available |
| Protein Binding | >99%[13][23][24] | Not available |
| Elimination Half-life | ~18-19 days[23][24] | Not available |
| Metabolism | Primarily hydrolysis to minor metabolites; not metabolized by CYP450.[24] | Not available |
| Excretion | Primarily through bile/feces (~37.5%) and urine (~22.6%).[24] | Not available |
Efficacy and Applications
Teriflunomide is approved for the treatment of relapsing forms of multiple sclerosis (MS).[24] Clinical trials have demonstrated its efficacy in reducing the annualized relapse rate and slowing disability progression in MS patients.[25][26][27][28] Its immunomodulatory effects are attributed to the inhibition of activated T and B lymphocyte proliferation.[1][8][9]
This compound is a preclinical research compound. Its potent in vitro activity against human DHODH suggests potential applications in diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[11][29][30] Furthermore, its demonstrated activity against P. falciparum DHODH makes it a valuable tool for antimalarial drug discovery research.[16][18][19]
Experimental Protocols
Key Experiment: DHODH Enzyme Inhibition Assay
To quantitatively compare the inhibitory potential of compounds like Teriflunomide and this compound, a continuous spectrophotometric enzyme assay is typically employed.
Objective: To determine the IC₅₀ value of an inhibitor against purified recombinant human DHODH.
Principle: The assay measures the rate of DHODH-catalyzed reduction of a substrate, which is coupled to the reduction of a chromogenic electron acceptor. The decrease in absorbance of the electron acceptor over time is monitored.
Materials:
-
Purified recombinant human DHODH
-
Dihydroorotate (DHO) - substrate
-
Coenzyme Q₁₀ (CoQ₁₀) or other suitable electron acceptor
-
2,6-dichloroindophenol (DCIP) - chromogenic agent
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Test compounds (Teriflunomide, this compound) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, CoQ₁₀, and DCIP.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (for control wells) to the respective wells and incubate for a predefined period (e.g., 15 minutes) with the DHODH enzyme to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, dihydroorotate.
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) at regular intervals for a set duration.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
Teriflunomide and this compound are both valuable molecules for studying the biological roles and therapeutic potential of DHODH inhibition.
-
Teriflunomide serves as a clinically relevant benchmark. Its well-documented pharmacokinetic, efficacy, and safety profiles in humans make it an essential reference compound for contextualizing the potential of new DHODH inhibitors.[13][22][24][25][26][27]
-
This compound represents a high-potency research tool. Its superior in vitro inhibitory activity makes it an excellent candidate for preclinical studies exploring the therapeutic potential of DHODH inhibition in models of cancer, autoimmune diseases, and malaria.[16][17][18][19]
For drug development professionals, while Teriflunomide provides a proof-of-concept for DHODH as a druggable target, the development of new inhibitors like this compound with potentially improved potency, selectivity, or pharmacokinetic properties remains a promising avenue for addressing a range of diseases.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Teriflunomide - Wikipedia [en.wikipedia.org]
- 8. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. DHODH and cancer: promising prospects to be explored | springermedizin.de [springermedizin.de]
- 12. tga.gov.au [tga.gov.au]
- 13. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GSRS [precision.fda.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. This compound - Immunomart [immunomart.com]
- 17. This compound Datasheet DC Chemicals [dcchemicals.com]
- 18. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. academic.oup.com [academic.oup.com]
- 21. biorxiv.org [biorxiv.org]
- 22. neurology.org [neurology.org]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. go.drugbank.com [go.drugbank.com]
- 25. Long-term safety and efficacy of teriflunomide: Nine-year follow-up of the randomized TEMSO study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Phase II study of the safety and efficacy of teriflunomide in multiple sclerosis with relapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. neurology.org [neurology.org]
- 28. Clinical efficacy of teriflunomide over a fixed 2-year duration in the TOWER study - PMC [pmc.ncbi.nlm.nih.gov]
- 29. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
Validating DHODH-IN-8: A Comparative Guide to Pharmacological Inhibition and Genetic Knockdown of DHODH
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comprehensive comparison of the cellular effects induced by dihydroorotate dehydrogenase (DHODH) inhibition, using potent inhibitors as a proxy for DHODH-IN-8, and the genetic knockdown of the DHODH gene. The data presented here, compiled from multiple studies, demonstrates a strong correlation between pharmacological and genetic approaches, validating that the observed cellular phenotypes are a direct consequence of DHODH suppression.
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of therapeutics against cancer and autoimmune diseases.[1] Rapidly proliferating cells, such as cancer cells, are particularly dependent on this pathway for the synthesis of DNA and RNA. Both small molecule inhibitors and genetic silencing techniques, like siRNA and shRNA, have been shown to effectively block this pathway, leading to a consistent set of cellular outcomes.
While specific experimental data for this compound is limited in the public domain, the effects of other potent and selective DHODH inhibitors, such as Brequinar and Leflunomide, have been extensively studied and are used here as a reference to compare against DHODH knockdown. The consistent phenocopying of genetic knockdown by these inhibitors provides a strong rationale for using this comparative approach to validate the on-target effects of new inhibitors like this compound.
Comparative Analysis of Cellular Effects
The primary consequence of both pharmacological and genetic DHODH inhibition is the depletion of the intracellular pyrimidine pool.[2] This leads to a cascade of downstream effects, most notably the suppression of cell proliferation and the induction of cell cycle arrest.[3][4] In many cancer cell lines, prolonged DHODH inhibition also triggers programmed cell death.
Summary of Quantitative Data
| Cellular Effect | DHODH Knockdown (siRNA/shRNA) | DHODH Inhibitor (e.g., Brequinar, Leflunomide) | Key Findings & References |
| Cell Proliferation | Significantly reduced | Significantly reduced | Both methods effectively inhibit the growth of various cancer cell lines.[3][4] |
| Colony Formation | Markedly suppressed | Markedly suppressed | Long-term proliferative capacity is diminished in a comparable manner.[3][4] |
| Cell Cycle | Arrest at S or G2/M phase | Arrest at S or G2/M phase | The specific phase of arrest can be cell-type dependent.[4] |
| Apoptosis | Induced in sensitive cell lines | Induced in sensitive cell lines | Often measured by an increase in cleaved PARP and activated caspase-3.[2] |
| Ferroptosis | Can be induced | Can be induced | DHODH inhibition has been identified as a novel inducer of ferroptosis.[3] |
| Tumor Growth (in vivo) | Suppressed | Suppressed | Xenograft models show reduced tumor volume and weight.[2][4] |
Experimental Protocols
To ensure the accurate validation of a novel DHODH inhibitor like this compound, it is crucial to employ standardized and reproducible experimental protocols. Below are methodologies for key experiments cited in this guide.
DHODH Knockdown using siRNA
This protocol outlines the general steps for transiently silencing the DHODH gene in cultured mammalian cells.
-
Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.
-
siRNA Preparation: Dilute DHODH-specific siRNA and a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent in the same medium.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours before analysis.
-
Validation of Knockdown: Assess the reduction in DHODH mRNA and protein levels using qRT-PCR and Western blotting, respectively.
Cell Viability Assay (CCK-8)
This assay is used to quantify the number of viable cells and assess the anti-proliferative effects of DHODH inhibition.
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the DHODH inhibitor or transfect with siRNA as described above.
-
Incubation: Culture the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Collect cells after treatment and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizing the Validation Workflow and Pathway
The following diagrams illustrate the logical workflow for validating a DHODH inhibitor and the central role of DHODH in the pyrimidine biosynthesis pathway.
Caption: Workflow for validating this compound's on-target effects.
Caption: DHODH's role in pyrimidine synthesis and points of inhibition.
Conclusion
The extensive body of research comparing DHODH inhibitors with genetic knockdown strategies provides a robust framework for validating novel compounds like this compound. The consistent observation that pharmacological inhibition phenocopies the effects of genetic silencing—primarily through reduced cell proliferation, cell cycle arrest, and induction of cell death—confirms that these effects are on-target and mediated by the suppression of the de novo pyrimidine synthesis pathway. By following the outlined experimental protocols and comparative analyses, researchers can confidently validate the mechanism of action of this compound and other emerging DHODH inhibitors.
References
- 1. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation | eLife [elifesciences.org]
- 2. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of DHODH-IN-8 in Cellular Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DHODH-IN-8 with other common dihydroorotate dehydrogenase (DHODH) inhibitors, focusing on cellular assay performance and specificity. Experimental data and detailed protocols are presented to support the objective evaluation of this compound as a selective research tool.
Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target in the development of therapeutics for cancer and autoimmune diseases.[1][2] this compound is a potent inhibitor of human DHODH.[3] Validating the specificity of any inhibitor in cellular assays is crucial to ensure that its observed effects are due to on-target activity. This guide outlines key assays and provides comparative data for this compound, Brequinar, and Leflunomide (via its active metabolite, Teriflunomide).
Comparative Performance Data
The following tables summarize the in vitro potency of this compound and its comparators against human DHODH. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Reported IC50 (Human DHODH) | Reference |
| This compound | 0.13 µM (130 nM) | |
| Brequinar | ~20 nM | [4] |
| 4.5 nM | ||
| Teriflunomide (A771726) | ~5 µM | [4] |
| 411 nM | [1] |
Key Cellular Assays for Specificity Validation
To validate that a compound's cellular effects are mediated through DHODH inhibition, a series of assays should be performed.
Cell Proliferation Assay with Uridine Rescue
Principle: DHODH inhibition depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of proliferation.[5] This effect can be reversed by supplementing the cell culture medium with uridine, which can be utilized by the pyrimidine salvage pathway, thus bypassing the need for de novo synthesis.[6] A successful uridine rescue is a strong indicator of on-target DHODH inhibition.
General Protocol:
-
Seed cells in a 96-well plate at a density optimized for a 72-hour proliferation assay.
-
After 24 hours, treat the cells with a serial dilution of the DHODH inhibitor (e.g., this compound, Brequinar) in the presence or absence of a fixed concentration of uridine (typically 100 µM).[6]
-
Include appropriate controls: vehicle-only, uridine-only, and untreated cells.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[6]
Metabolomic Analysis of Dihydroorotate Levels
Principle: Inhibition of DHODH leads to the accumulation of its substrate, dihydroorotate (DHO).[7] Measuring the intracellular levels of DHO via liquid chromatography-mass spectrometry (LC-MS) provides direct evidence of target engagement in a cellular context.
General Protocol:
-
Culture cells to a sufficient density and treat with the DHODH inhibitor at a concentration known to inhibit proliferation (e.g., 1-5x IC50) for a specified time (e.g., 24-48 hours).
-
Harvest the cells and perform metabolite extraction, typically using a cold methanol-based solution.
-
Analyze the cell extracts by LC-MS/MS to quantify the relative abundance of dihydroorotate and other related metabolites in the pyrimidine synthesis pathway.[4][7]
Off-Target Profiling
Principle: To ensure the observed phenotype is not due to unintended interactions with other proteins, it is important to assess the inhibitor's activity against a panel of common off-targets, such as kinases. While Brequinar is known for its high specificity for DHODH, Leflunomide has been reported to inhibit protein tyrosine kinases.[2][4] The off-target profile of this compound has not been extensively published and represents an important area for further investigation.
Signaling Pathways and Experimental Workflows
dot
Caption: DHODH in Pyrimidine Synthesis.
dot
References
- 1. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
Safety Operating Guide
Safe Disposal of DHODH-IN-8: A Procedural Guide
Personal Protective Equipment (PPE)
Before handling DHODH-IN-8 for disposal, it is crucial to be equipped with the appropriate personal protective equipment to prevent accidental exposure.
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Impervious laboratory coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be necessary for large spills. |
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Evacuate and Ventilate : Ensure the spill area is clear of all personnel and increase ventilation.
-
Containment : Use an inert, absorbent material such as vermiculite, sand, or earth to contain the spill.
-
Collection : Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a designated, labeled container for chemical waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, such as alcohol, and collect the decontamination materials for disposal as hazardous waste.[2][3]
Disposal of Unused this compound and Contaminated Materials
Proper disposal of unused this compound and any materials that have come into contact with it is critical to prevent environmental contamination and ensure compliance with regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste : Place unused this compound powder, contaminated gloves, absorbent pads, and other solid materials into a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste : If this compound is in a solvent, collect the solution in a labeled, sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
Sharps : Any contaminated sharps, such as needles or broken glass, should be placed in a designated sharps container.
Step 2: Labeling
All waste containers must be clearly and accurately labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant" - based on data for similar compounds)
-
The date of accumulation
Step 3: Storage
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents, while awaiting pickup by a licensed chemical waste disposal service.[2][3]
Step 4: Professional Disposal
Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. [2][3]
Disposal Workflow
The following diagram illustrates the key steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling DHODH-IN-8
I. Personal Protective Equipment (PPE)
Given that DHODH-IN-8 is a potent bioactive compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following PPE is required when handling this compound in powdered form or in solution.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles with Side-Shields | ANSI Z87.1-rated | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene, double-gloving recommended | Prevents skin contact and absorption.[2][3] |
| Body Protection | Impervious Laboratory Coat | Full-length, long-sleeved | Protects skin from contamination.[2][3] |
| Respiratory Protection | Suitable Respirator (e.g., N95 or higher) | NIOSH-approved | Required when handling the powder form to avoid inhalation.[2][4] |
| Footwear | Closed-toe Shoes | --- | Prevents injury from spills or dropped items.[5] |
Donning and Doffing PPE Workflow
II. Operational and Handling Plan
A. Engineering Controls:
-
Ventilation: All work with this compound, especially handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Safety Equipment: An accessible safety shower and eyewash station must be in the immediate vicinity of the handling area.[2][3]
B. Storage and Stability:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store at -80°C for up to 1 year.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][3]
-
Incompatible materials include strong acids/alkalis and strong oxidizing/reducing agents.[2][3]
C. Preparation of Stock Solutions:
-
Allow the product to equilibrate to room temperature for at least one hour before opening the vial.[6]
-
A common solvent for this compound is DMSO, with a solubility of 55 mg/mL (175.86 mM); sonication is recommended to aid dissolution.[1]
-
Prepare solutions on the day of use whenever possible. If stock solutions are prepared in advance, store them in tightly sealed vials at -20°C for up to one month.[6]
III. Emergency Procedures
| Emergency Situation | Procedural Steps |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove contaminated clothing. 3. Seek immediate medical attention.[3] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[3] |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, provide respiratory support. 3. Seek immediate medical attention.[3] |
| Ingestion | 1. Rinse mouth with water. 2. Do NOT induce vomiting. 3. Seek immediate medical attention.[3] |
| Spill | 1. Evacuate the area and ensure adequate ventilation. 2. Wear full PPE as described above. 3. Absorb liquid spills with an inert material (e.g., diatomite, universal binders). 4. For solid spills, carefully sweep up the material, avoiding dust formation. 5. Decontaminate the spill area and equipment by scrubbing with alcohol. 6. Collect all contaminated materials in a sealed container for proper disposal.[2][3] |
IV. Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all contaminated materials, including empty vials, pipette tips, gloves, and absorbent materials, in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Method:
-
Disposal must be carried out by a licensed chemical waste management company.
-
Do not dispose of this compound down the drain or in regular trash.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
V. Signaling Pathway Context
This compound is an inhibitor of the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis.[8][9] Inhibition of DHODH disrupts this pathway, leading to a depletion of pyrimidines, which can arrest cell proliferation and induce cell death, making it a target for anti-malarial and anti-cancer therapies.[1][8][9]
References
- 1. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 2. DHODH-IN-9|1644156-41-1|MSDS [dcchemicals.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. cdc.gov [cdc.gov]
- 6. DHODH-IN-2|1644156-80-8|COA [dcchemicals.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
